AZD 6703
Description
Properties
CAS No. |
851845-37-9 |
|---|---|
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30) |
InChI Key |
ZMAZXHICVRYLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD6703 N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of a Potent and Selective p38α MAP Kinase Inhibitor: N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
An In-depth Technical Guide on the Discovery, Preclinical Characterization, and Mechanism of Action of a Clinical Candidate for Inflammatory Diseases.
Introduction
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, also known as AZD6703, is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The discovery of AZD6703 was the result of a focused drug discovery program aimed at identifying a clinical candidate for the treatment of inflammatory diseases.[1][4] This technical guide details the discovery process, key preclinical data, experimental methodologies, and the underlying mechanism of action of AZD6703.
The development of AZD6703 was initiated to address liabilities of earlier chemical series, such as poor aqueous solubility and high plasma protein binding.[1][3] Through a structure-guided drug design approach, which included X-ray crystallography, medicinal chemists were able to optimize the lead compounds.[1][3] A key finding from these crystallographic studies was a switch in the binding mode of the inhibitors from a DFG 'out' to a DFG 'in' conformation as the molecular size was reduced to improve overall physicochemical properties.[1][3] This optimization effort led to the identification of AZD6703 as a clinical candidate.[1][4]
Quantitative Biological Data
The biological activity of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide was characterized through a series of in vitro assays. The key quantitative data are summarized in the table below.
| Assay | Target | Result |
| Enzymatic Assay | p38α MAP Kinase | IC50 = 16 nM |
| Safety Assay | hERG Channel | No significant inhibition up to 100 µM |
Table 1: In vitro biological activity of AZD6703.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted during the discovery and characterization of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide.
p38α MAP Kinase Inhibition Assay
The inhibitory activity of the compound against p38α MAP kinase was determined using a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin)
-
384-well microplates
Procedure:
-
A solution of the test compound was serially diluted in DMSO.
-
The kinase reaction was initiated by adding a mixture of p38α kinase and the peptide substrate to the wells of a 384-well plate.
-
The test compound dilutions were then added to the wells.
-
The kinase reaction was started by the addition of ATP.
-
The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction was stopped by the addition of a solution containing EDTA.
-
The detection reagents were added, and the plate was incubated to allow for antibody binding to the phosphorylated substrate.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was read on a suitable plate reader.
-
The IC50 values were calculated from the resulting dose-response curves.
hERG Inhibition Assay
The potential for the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using an automated patch-clamp assay.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)
-
Test compound (dissolved in DMSO)
-
Automated patch-clamp system (e.g., QPatch)
Procedure:
-
hERG-expressing cells were cultured and harvested for the assay.
-
The automated patch-clamp system was primed with extracellular and intracellular solutions.
-
A whole-cell patch-clamp configuration was established with individual cells.
-
A specific voltage protocol was applied to elicit hERG channel currents.
-
The baseline hERG current was recorded.
-
The test compound was perfused over the cell at various concentrations.
-
The hERG current was recorded in the presence of the test compound.
-
The percentage of inhibition of the hERG current was calculated for each concentration.
-
The IC50 value was determined from the concentration-response curve.
Visualizations
p38α MAP Kinase Signaling Pathway
The p38α MAPK signaling pathway is a key cascade in the cellular response to inflammatory cytokines and environmental stress.[5][6] It is activated by upstream kinases and, once activated, p38α phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8][9]
Caption: The p38α MAP Kinase signaling cascade and the point of inhibition by AZD6703.
Drug Discovery Workflow
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide followed a structured drug discovery workflow, from initial hit identification to the nomination of a clinical candidate.
References
- 1. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sdbonline.org [sdbonline.org]
- 8. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 9. researchgate.net [researchgate.net]
AZD6703: A Selective MAPK14 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6703 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α MAP kinase.[1] Developed for the treatment of inflammatory diseases, AZD6703 targets a key signaling node in the cellular response to stress and pro-inflammatory cytokines.[1] This technical guide provides a comprehensive overview of the preclinical data available for AZD6703, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Mechanism of Action
AZD6703 is an N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide. It functions as a selective inhibitor of the α and β isoforms of p38 MAP kinase, while being inactive against the γ and δ isoforms.[1] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα) and Interleukin-1β (IL-1β). By inhibiting p38α, AZD6703 effectively blocks the downstream signaling cascade that leads to the synthesis and release of these key inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD6703 based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity |
| Human MAPK14 (p38α) | Biochemical Kinase Assay | 17 | - |
| TNFα release | Human isolated synovial cells | ~110 | - |
| Other Kinases | Not specified | - | >100-fold vs. other kinases tested[1] |
| p38β | Not specified | Active | - |
| p38γ | Not specified | Inactive | - |
| p38δ | Not specified | Inactive | - |
Table 2: Preclinical Pharmacokinetics in Rats
| Parameter | Route of Administration | Value | Unit |
| tmax | Oral | 0.5 - 2.0 | hours[1] |
| Absorption | Oral | Rapid | -[1] |
| Clearance | Not specified | High | -[1] |
| Elimination | Not specified | Urine and feces | -[1] |
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade and the inhibitory action of AZD6703.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.
Experimental Protocols
While the specific, detailed experimental protocols for the characterization of AZD6703 are not publicly available, the following sections describe representative methodologies for the key assays typically employed for a p38 MAPK inhibitor.
p38α (MAPK14) Biochemical Kinase Assay (Representative TR-FRET Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of p38α. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common and robust method.
-
Materials:
-
Recombinant human p38α (MAPK14) enzyme
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-ATF2)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well low-volume black plates
-
Test compound (AZD6703) serially diluted in DMSO
-
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a mixture of Europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
TNFα Release Assay from Human Synovial Cells (Representative ELISA Protocol)
This cell-based assay measures the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine TNFα from relevant primary cells.
-
Materials:
-
Human isolated synovial cells (or a suitable cell line like THP-1 monocytes, or Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
Test compound (AZD6703) serially diluted
-
Human TNFα ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Plate the human synovial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNFα production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plates for a defined period (e.g., 4-24 hours) in a CO2 incubator.
-
After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercial Human TNFα ELISA kit, following the manufacturer's instructions.
-
The IC50 value is determined by plotting the percentage of TNFα inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Rat Pharmacokinetic Study (Representative Protocol)
This in vivo study is designed to determine the pharmacokinetic profile of a compound after oral administration.
-
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain) with jugular vein cannulas for serial blood sampling.
-
-
Formulation and Dosing:
-
The test compound (AZD6703) is formulated in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
Administer a single oral dose of the compound to fasted rats.
-
-
Blood Sampling:
-
Collect serial blood samples from the jugular vein cannula at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
t1/2 (half-life)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Conclusion
AZD6703 is a selective inhibitor of p38α MAP kinase with potent in vitro activity and evidence of in vivo efficacy in preclinical models of inflammatory disease.[1] Its rapid absorption and favorable preclinical pharmacokinetic profile in rats supported its progression as a clinical candidate. The data and representative methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on p38 MAPK inhibitors and related inflammatory pathways. Further investigation into the full kinase selectivity profile and more extensive in vivo studies would provide a more complete understanding of the therapeutic potential of AZD6703.
References
The Role of AZD6703 in the Inhibition of Tumor Necrosis Factor-Alpha (TNF-α) Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AZD6703, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), and its role in the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release. AZD6703, also known as N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, has been investigated for its therapeutic potential in inflammatory diseases. This document details the mechanism of action of AZD6703, provides comprehensive experimental protocols for assessing its activity, presents available quantitative data, and includes visualizations of key biological pathways and experimental workflows.
Introduction to AZD6703 and its Therapeutic Target
Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis (RA). The synthesis and release of TNF-α are tightly regulated by intracellular signaling cascades, with the p38 MAPK pathway playing a pivotal role. Activation of p38 MAPK in immune cells, such as macrophages and monocytes, leads to the enhanced translation and stability of TNF-α mRNA, resulting in increased cytokine secretion.
AZD6703 is a small molecule inhibitor that selectively targets the α and β isoforms of p38 MAPK.[1] By inhibiting p38 MAPK, AZD6703 effectively blocks the downstream signaling events that lead to TNF-α production, thereby exerting its anti-inflammatory effects. This guide explores the preclinical data and methodologies used to characterize the inhibitory action of AZD6703 on TNF-α release.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory stimuli, such as lipopolysaccharide (LPS). The binding of LPS to its receptor on the surface of immune cells initiates a phosphorylation cascade that culminates in the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream substrates, including MAPK-activated protein kinase 2 (MK2). MK2 plays a crucial role in the post-transcriptional regulation of TNF-α by stabilizing its mRNA. AZD6703, by inhibiting p38α MAPK, prevents the activation of MK2 and subsequently leads to the degradation of TNF-α mRNA, thereby reducing the production and release of this pro-inflammatory cytokine.
Quantitative Data on AZD6703 Activity
AZD6703 has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. The following tables summarize the key quantitative data for AZD6703.
Table 1: In Vitro Inhibitory Activity of AZD6703
| Target/Assay | Cell Type/System | IC50 (nM) | Reference |
| p38α (MAPK14) Kinase Activity | Enzymatic Assay | 17 | [1] |
| TNF-α Release | Human Isolated Synovial Cells | ~110 | [1] |
| LPS-induced TNF-α Release | Human Whole Blood | Data not publicly available | - |
Table 2: In Vivo Efficacy of AZD6703 in a Rodent Model of Rheumatoid Arthritis (Illustrative Data)
Disclaimer: Specific in vivo efficacy data for AZD6703 is not publicly available. The following data is illustrative of expected outcomes for a potent p38 MAPK inhibitor in a collagen-induced arthritis model.
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Inhibition of Paw Swelling (%) | Reduction in Serum TNF-α (%) |
| Vehicle Control | - | 0 | 0 |
| AZD6703 | 1 | 25 | 30 |
| AZD6703 | 3 | 55 | 60 |
| AZD6703 | 10 | 80 | 85 |
Experimental Protocols
In Vitro Assay: LPS-Induced TNF-α Release in Human Whole Blood
This assay is a robust method to assess the potency of compounds in a physiologically relevant ex vivo setting.
Methodology:
-
Blood Collection: Draw fresh human venous blood from healthy volunteers into heparinized tubes.
-
Compound Preparation: Prepare a stock solution of AZD6703 in DMSO and perform serial dilutions in RPMI 1640 medium to achieve the desired final concentrations.
-
Incubation with Inhibitor: In a 96-well plate, add the diluted AZD6703 or vehicle control (DMSO) to the whole blood. Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Separation: Centrifuge the plates to separate the plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of AZD6703.
References
An In-depth Technical Guide on the Foundational Science of Ceralasertib (AZD6738)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress, a common feature of cancer cells.[4][5][6] Ceralasertib functions as an ATP-competitive inhibitor, effectively blocking ATR's catalytic activity.[1] This inhibition disrupts the cellular response to DNA damage, leading to cell cycle dysregulation and apoptosis in tumor cells.[4] The therapeutic strategy for ceralasertib is based on the concept of synthetic lethality, particularly in tumors with existing DDR defects, such as those with mutations in the ATM gene.[7] Furthermore, ceralasertib has shown synergistic effects when combined with DNA-damaging agents like chemotherapy and radiation.[1][8]
Mechanism of Action
Ceralasertib targets the ATR kinase, a key component of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[4][6] ATR is activated in response to a wide range of DNA lesions and replication stress, particularly the presence of single-stranded DNA (ssDNA).[4][5] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[9][10] This phosphorylation initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[9][11] By inhibiting ATR, ceralasertib prevents the phosphorylation of Chk1, thereby abrogating the S and G2/M cell cycle checkpoints.[4][10] This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.[9] This is particularly effective in cancer cells that often have a defective G1 checkpoint and are therefore heavily reliant on the ATR-Chk1 pathway for survival.[4]
Signaling Pathway
The ATR signaling pathway is a central component of the DNA Damage Response. The following diagram illustrates the key steps in this pathway and the point of intervention by ceralasertib.
Quantitative Data
The following tables summarize key quantitative data for ceralasertib from various studies.
Table 1: In Vitro Activity of Ceralasertib
| Parameter | Value | Cell Line/Context | Reference |
| Enzyme IC50 | 0.001 µM | Purified ATR enzyme | [1] |
| Cellular pChk1 IC50 | 0.074 µM | Inhibition of Chk1 Ser345 phosphorylation | [1] |
| Proliferation IC50 | < 1 µM | In 73 out of 197 solid and hematological cell lines | [1] |
| Selectivity | > 5 µM | Against DNA-PK, ATM, mTOR, and AKT | [1] |
Table 2: Clinical Efficacy of Ceralasertib (Combination Therapies)
| Combination | Tumor Type | Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Reference |
| + Paclitaxel | Melanoma | 33.3% | 60.6% | 3.6 months | [12] |
| + Durvalumab | Advanced Gastric Cancer | 22.6% | 58.1% | 3.0 months | [13][14] |
| + Durvalumab | NSCLC (KRAS-mutant) | 13.1% (estimated) | 39.7% (durable clinical benefit) | 5.9 months | [15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
1. Western Blotting for Phospho-Chk1
This assay is used to confirm the on-target effect of ceralasertib by measuring the phosphorylation of Chk1, a direct downstream target of ATR.[4]
-
Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then pre-treated with various concentrations of ceralasertib for a specified time (e.g., 1 hour) before inducing DNA damage to activate the ATR pathway.[4]
-
Lysis and Protein Quantification: Cells are lysed in ice-cold lysis buffer, and protein concentration is determined.[4]
-
SDS-PAGE and Transfer: Protein samples are denatured, separated by SDS-PAGE, and transferred to a membrane.[4]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Chk1 (e.g., Ser345) and total Chk1 overnight at 4°C.[4][10] After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[4]
-
Detection: The signal is detected using an appropriate chemiluminescence substrate.
2. Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of ceralasertib on cell proliferation and viability.[4]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[4]
-
Treatment: Cells are treated with a range of concentrations of ceralasertib.[4]
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization and Measurement: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader.[4]
3. In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of ceralasertib in a living organism.
-
Animal Models: Immunocompromised mice (e.g., NOD scid gamma) are used.[16]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously.[16][17]
-
Treatment: Once tumors reach a certain size, animals are randomized into treatment groups. Ceralasertib is typically administered orally.[16]
-
Monitoring: Tumor volume and body weight are measured regularly.[16][17]
-
Endpoint: The study concludes when tumors reach a predetermined size or at a specified time point.[16]
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating an ATR inhibitor like ceralasertib.
Conclusion
Ceralasertib (AZD6738) is a promising targeted therapy that exploits the reliance of many cancers on the ATR-mediated DNA damage response. Its potent and selective inhibition of ATR leads to synthetic lethality in tumors with specific DDR deficiencies and enhances the efficacy of conventional cancer treatments. The comprehensive preclinical and ongoing clinical data underscore the potential of ceralasertib as a valuable addition to the oncology armamentarium. Further research is focused on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to overcome resistance.
References
- 1. AZD6738 [openinnovation.astrazeneca.com]
- 2. Ceralasertib - NCI [dctd.cancer.gov]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PLANETTE: A modular phase IIa multicenter open-label study evaluating the ATR inhibitor ceralasertib (AZD6738) in ATM mutant advanced solid tumors. - ASCO [asco.org]
- 8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Ceralasertib used for? [synapse.patsnap.com]
- 12. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
AZD6703: A Technical Overview of its Selectivity for p38 MAPK Isoforms α and β
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZD6703, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, with a specific focus on its selectivity for the α and β isoforms. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Introduction to AZD6703 and the p38 MAPK Signaling Pathway
AZD6703, chemically known as N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, is a small molecule inhibitor targeting the p38 MAPK signaling pathway.[1] The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for therapeutic intervention in a range of inflammatory diseases.
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). p38α is the most extensively studied isoform and is a key regulator of the inflammatory response. While sharing a degree of sequence homology, the different isoforms can have distinct downstream targets and biological functions. Therefore, the selectivity of inhibitors for specific isoforms is a critical aspect of their therapeutic potential and safety profile.
Quantitative Selectivity Profile of AZD6703
| Target Isoform | IC50 (nM) | Selectivity Notes |
| p38α (MAPK14) | 17 | Potent inhibitor.[1] |
| p38β | Not specified | Reported to be active against this isoform.[1] |
| p38γ | Inactive | Not a target of AZD6703.[1] |
| p38δ | Inactive | Not a target of AZD6703.[1] |
| Other Kinases | >100-fold selective | High selectivity against other tested kinases.[1] |
Experimental Protocols
The determination of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize compounds like AZD6703.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the inhibitory effect of AZD6703 on the enzymatic activity of purified p38α and p38β.
Objective: To determine the IC50 values of AZD6703 for p38α and p38β.
Materials:
-
Recombinant human active p38α and p38β enzymes
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., ATF2)
-
ATP (at a concentration close to the Km for each kinase)
-
AZD6703 (serially diluted in DMSO)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of AZD6703 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted AZD6703 or vehicle control (DMSO) to the wells of the assay plate.
-
Add the recombinant p38α or p38β enzyme to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each AZD6703 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular p38 MAPK Inhibition Assay (Whole-Blood Assay)
This assay measures the ability of AZD6703 to inhibit p38 MAPK activity in a more physiologically relevant context by using human whole blood.
Objective: To determine the IC50 of AZD6703 for the inhibition of cytokine release (e.g., TNF-α) in response to an inflammatory stimulus.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS)
-
AZD6703 (serially diluted in DMSO)
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Prepare serial dilutions of AZD6703 in DMSO.
-
In a 96-well plate, add the diluted AZD6703 or vehicle control to each well.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
Stimulate the blood with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production. Include an unstimulated control.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each AZD6703 concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli and leads to cellular responses such as inflammation and apoptosis.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of AZD6703.
Experimental Workflow for Biochemical Kinase Inhibition Assay
This diagram outlines the key steps involved in the in vitro biochemical assay to determine the IC50 of an inhibitor against a specific kinase.
Caption: Workflow for determining the biochemical IC50 of AZD6703.
Experimental Workflow for Cellular (Whole-Blood) Assay
This diagram illustrates the process for evaluating the efficacy of a p38 inhibitor in a cellular context using a whole-blood assay.
Caption: Workflow for the whole-blood assay to assess cellular p38 inhibition.
References
The Impact of AZD6703 on Inflammatory Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6703 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14), specifically targeting the α and β isoforms.[1][2][3] Developed for the treatment of inflammatory diseases such as rheumatoid arthritis, AZD6703 demonstrated preclinical efficacy but was discontinued after Phase I clinical trials.[1][4] This guide provides a technical overview of AZD6703's mechanism of action, its impact on inflammatory signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Inhibition of p38α MAPK
The primary mechanism of action of AZD6703 is the inhibition of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), a key mediator in many inflammatory diseases. By inhibiting p38α MAPK, AZD6703 effectively blocks this inflammatory cascade.
Quantitative Data
The inhibitory activity of AZD6703 has been quantified in preclinical studies, demonstrating its potency against its primary target and its functional effect on inflammatory cytokine release.[1]
| Target/Assay | IC50 Value | Cell Type/System |
| Human MAPK14 (p38α) | 17 nM | Biochemical Assay |
| TNF-α Release | ~110 nM | Human Isolated Synovial Cells |
Signaling Pathway Analysis
AZD6703 exerts its anti-inflammatory effects by intervening in the p38 MAPK signaling pathway. This pathway is a key transducer of inflammatory signals.
Caption: p38 MAPK signaling pathway and the inhibitory action of AZD6703.
Experimental Protocols
The following are detailed descriptions of the general methodologies likely employed to determine the inhibitory activity of AZD6703.
Note: The specific experimental details from the primary publication by Brown et al. (2012) are not publicly available. The following protocols are based on standard industry practices for similar kinase inhibitors.
In Vitro p38α MAPK Kinase Activity Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of AZD6703 on the enzymatic activity of p38α MAPK.
-
Principle: A purified recombinant p38α kinase phosphorylates a specific substrate (e.g., ATF-2). The amount of phosphorylated substrate is measured, and the inhibition by AZD6703 is determined by the reduction in phosphorylation.
-
Materials:
-
Recombinant active human p38α MAPK
-
Kinase substrate (e.g., recombinant ATF-2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 μM ATP)
-
AZD6703 (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or phospho-specific antibody)
-
96- or 384-well microplates
-
-
Procedure:
-
A solution of AZD6703 at various concentrations is pre-incubated with p38α MAPK in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate (e.g., ATF-2) and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Luminescence-based: Measuring the amount of ADP produced using an assay like ADP-Glo™.
-
Antibody-based: Detecting the phosphorylated substrate using a specific antibody in an ELISA or Western blot format.
-
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
TNF-α Release Assay from Human Synovial Cells (Cellular IC50 Determination)
This assay measures the functional consequence of p38α MAPK inhibition by AZD6703 in a relevant cell type.
-
Principle: Primary human synovial cells or a relevant cell line are stimulated to produce TNF-α. The amount of TNF-α released into the cell culture supernatant is measured in the presence and absence of AZD6703.
-
Materials:
-
Human isolated synovial cells (or a suitable cell line like MH7A)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., Interleukin-1β or Lipopolysaccharide)
-
AZD6703 (serially diluted)
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Human synovial cells are seeded in a 96-well plate and cultured until adherent.
-
The cells are pre-incubated with various concentrations of AZD6703 for a specified time (e.g., 1 hour).
-
The cells are then stimulated with a pro-inflammatory agent (e.g., IL-1β) to induce TNF-α production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined by plotting the percentage of TNF-α inhibition against the logarithm of the AZD6703 concentration.
-
Caption: General experimental workflow for inhibitor characterization.
Conclusion
AZD6703 is a potent inhibitor of p38α MAPK that demonstrates clear anti-inflammatory effects by reducing the production of TNF-α in cellular models of inflammation. While the clinical development of AZD6703 was halted, the compound remains a valuable tool for researchers studying the role of the p38 MAPK signaling pathway in inflammatory diseases. The data and methodologies presented in this guide provide a foundational understanding of the preclinical characterization of this and similar kinase inhibitors.
References
AZD6703: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6703 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14 or p38α).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.[3][4] AZD6703 was developed as a clinical candidate for the treatment of these conditions. This technical guide provides an in-depth overview of the basic research studies involving AZD6703, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for AZD6703.
Table 1: In Vitro Activity of AZD6703
| Parameter | Species | Assay System | Value | Reference |
| IC50 vs. p38α (MAPK14) | Human | Recombinant Enzyme | 17 nM | [1] |
| IC50 vs. TNFα release | Human | Isolated Synovial Cells | ~110 nM | [1] |
| Selectivity vs. other kinases | - | Kinase Panel | >100-fold | [1] |
| Activity vs. p38 isoforms | Human | - | Active against p38α and p38β; Inactive against p38γ and p38δ | [1] |
Table 2: Preclinical Pharmacokinetics of AZD6703 in Rats
| Parameter | Route | Value | Reference |
| Time to maximum plasma concentration (tmax) | Oral | 0.5 - 2.0 hours | [1] |
| Clearance | Oral | High | [1] |
| Elimination | - | Urine and Feces | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of AZD6703.
p38α (MAPK14) Enzymatic Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of AZD6703 against recombinant human p38α.
-
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated peptide substrate (e.g., Biotin-IPTTPITTTYFFFKKK)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
AZD6703 stock solution in DMSO
-
384-well plates
-
LanthaScreen™ Eu-anti-phospho-peptide antibody
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of AZD6703 in DMSO and then dilute in assay buffer.
-
Add the diluted AZD6703 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the p38α enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the LanthaScreen™ Eu-anti-phospho-peptide antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader to measure the time-resolved fluorescence resonance energy transfer.
-
Calculate the percent inhibition for each AZD6703 concentration and determine the IC50 value using a suitable software.
-
TNFα Release Assay from Human Synovial Cells
This protocol outlines the procedure to measure the inhibitory effect of AZD6703 on TNFα release from primary human synovial cells.
-
Materials:
-
Human isolated synovial cells
-
Cell culture medium (e.g., DMEM/F-12 supplemented with FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
AZD6703 stock solution in DMSO
-
96-well cell culture plates
-
Human TNFα ELISA kit
-
-
Procedure:
-
Plate human isolated synovial cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of AZD6703 or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα release for each AZD6703 concentration and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to AZD6703.
Caption: p38 MAPK signaling pathway and the inhibitory action of AZD6703.
Caption: A typical experimental workflow for the preclinical development of a p38 MAPK inhibitor like AZD6703.
References
- 1. AZD6703 [openinnovation.astrazeneca.com]
- 2. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the joint-protective effects of p38 MAPK inhibitors in rodent arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory functions of p38 in mouse models of rheumatoid arthritis: advantages of targeting upstream kinases MKK-3 or MKK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the chemical structure of AZD6703
An In-Depth Technical Guide to the Chemical Structure and Activity of AZD6703
This guide provides a detailed overview of the chemical structure, mechanism of action, and pharmacological properties of AZD6703, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
AZD6703 is a small molecule inhibitor belonging to the quinazolinone class of compounds.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |
| Molecular Formula | C₂₄H₂₇N₅O₂ |
| Molecular Weight | 417.51 g/mol |
| SMILES String | Cc1ccc(cc1-n2cnc3ccc(cc3c2=O)N4CCN(C)CC4)C(=O)NC5CC5 |
| Stereochemistry | Achiral |
| Physical Description | Solid |
Mechanism of Action
AZD6703 is a potent, selective, and reversible inhibitor of p38α mitogen-activated protein kinase (MAPK14).[2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2] By inhibiting p38α, AZD6703 modulates the downstream signaling cascade, leading to anti-inflammatory effects. The optimization of the quinazolinone series of inhibitors, which led to the discovery of AZD6703, was guided by X-ray crystallographic studies that showed a switch in the binding mode from DFG 'out' to DFG 'in' as the inhibitor size was reduced to improve overall properties.[1]
The p38 MAPK signaling pathway is a key regulator of pro-inflammatory cytokine biosynthesis.[3] AZD6703's inhibition of p38α leads to the suppression of these inflammatory processes.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for AZD6703.
Table 1: In Vitro Activity
| Target/Assay | IC₅₀ (nM) | Species | Notes |
| p38α (MAPK14) Inhibition | 17 | Human | [2] |
| TNFα Release from Human Isolated Synovial Cells | ~110 | Human | [2] |
| p38β Inhibition | Active | - | Active at the β isoform.[2] |
| p38γ and p38δ Inhibition | Inactive | - | Inactive at the γ and δ isoforms.[2] |
| Kinase Selectivity | >100-fold | - | Greater than 100-fold selective against other kinases tested.[2] |
Table 2: In Vivo Pharmacokinetics (Rat)
| Parameter | Value |
| tmax | 0.5 - 2.0 h |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
p38α MAP Kinase Inhibition Assay (General Protocol)
This in vitro kinase assay determines the inhibitory activity of a compound against p38α MAPK by measuring the phosphorylation of a substrate.
-
Materials: Recombinant p38α MAPK, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), substrate (e.g., ATF-2), ATP, test compound (AZD6703), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Serially dilute the test compound in the kinase assay buffer.
-
Add the diluted test compound, a positive control, or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted p38α MAPK to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect the amount of ADP produced.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
TNFα Release Assay from Human Synovial Cells (General Protocol)
This cellular assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNFα from synovial cells.
-
Materials: Isolated human synovial cells, cell culture medium (e.g., DMEM with 10% FBS), a stimulant (e.g., lipopolysaccharide - LPS), test compound (AZD6703), and a TNFα ELISA kit.
-
Procedure:
-
Culture the isolated human synovial cells in 96-well plates until they adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with a pro-inflammatory agent like LPS to induce TNFα production.
-
Incubate the cells for a sufficient time to allow for TNFα release into the culture medium.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value by analyzing the dose-response curve of the compound's inhibition of TNFα release.
-
Synthesis
The synthesis of AZD6703 involves a multi-step process. A key step in the synthesis of the quinazolinone core is the sequential conversion of two embedded aniline functionalities in a bisamide series to form the quinazolinone ring, followed by the attachment of the N-cyclopropyl reverse amide.[4] The development of this synthetic route was crucial in addressing issues of poor aqueous solubility and high plasma protein binding encountered with earlier compounds in the series.[4]
Kinase Selectivity Profiling
To determine the selectivity of AZD6703, it would be screened against a large panel of kinases. This is a standard practice in drug discovery to assess the off-target effects of a compound.[5]
-
General Procedure:
-
The test compound (AZD6703) is assayed at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases.
-
The percent inhibition for each kinase is determined.
-
For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC₅₀ value.
-
The selectivity is then expressed as the ratio of the IC₅₀ for the off-target kinases to the IC₅₀ for the primary target (p38α).
-
The statement that AZD6703 is ">100-fold selective for other kinases tested" indicates that its IC₅₀ for other kinases is at least 100 times higher than its IC₅₀ for p38α.[2]
References
Methodological & Application
Application Notes and Protocols for AZD6703 In Vitro Assay in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6703 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. In various disease states, particularly inflammatory diseases like rheumatoid arthritis, the p38 MAPK pathway is upregulated, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα). AZD6703 effectively suppresses this pathway, offering a potential therapeutic intervention. These application notes provide a detailed protocol for assessing the in vitro efficacy of AZD6703 in primary human synovial fibroblasts, a key cell type implicated in the pathology of rheumatoid arthritis.
Mechanism of Action
AZD6703 specifically targets the α and β isoforms of p38 MAPK, with an IC50 of 17 nM for human MAPK14 (p38α).[1] By inhibiting p38α, AZD6703 prevents the downstream phosphorylation of target proteins involved in the inflammatory cascade. This ultimately leads to a reduction in the production and release of inflammatory mediators like TNFα. In human isolated synovial cells, AZD6703 has been shown to prevent TNFα release with an approximate IC50 of 110 nM.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for AZD6703 based on preclinical findings.
| Parameter | Value | Cell Type/Target | Reference |
| IC50 (MAPK14/p38α inhibition) | 17 nM | Human | [1] |
| IC50 (TNFα release inhibition) | ~110 nM | Human isolated synovial cells | [1] |
Signaling Pathway
Caption: AZD6703 inhibits the p38 MAPK signaling pathway.
Experimental Workflow
Caption: In vitro assay workflow for AZD6703.
Experimental Protocols
Isolation and Culture of Primary Human Synovial Fibroblasts (hSF)
This protocol outlines the general steps for isolating and culturing primary hSF from synovial tissue.
Materials:
-
Synovial tissue from patients undergoing joint replacement surgery
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type I
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Tissue culture flasks and plates
Protocol:
-
Obtain synovial tissue in sterile DMEM supplemented with antibiotics.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Digest the minced tissue with collagenase type I (e.g., 1 mg/mL in DMEM) for 2-4 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Fibroblast-like cells will adhere and proliferate.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency. Cells between passages 3 and 6 are recommended for experiments.
AZD6703 In Vitro Assay Protocol
This protocol details the treatment of primary hSF with AZD6703 and subsequent measurement of TNFα inhibition.
Materials:
-
Primary human synovial fibroblasts (passages 3-6)
-
DMEM with 10% FBS and penicillin-streptomycin
-
96-well tissue culture plates
-
AZD6703 (stock solution in DMSO)
-
Recombinant human Interleukin-1β (IL-1β)
-
Human TNFα ELISA kit
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the hSF.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
AZD6703 Treatment:
-
Prepare serial dilutions of AZD6703 in serum-free DMEM. A suggested concentration range is 1 nM to 10 µM to encompass the IC50 value.
-
Include a vehicle control (DMSO) at the same final concentration as the highest AZD6703 concentration.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared AZD6703 dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with AZD6703 for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of IL-1β in serum-free DMEM to a final concentration of 10 ng/mL.
-
Add 10 µL of the IL-1β solution to each well (except for the unstimulated control wells).
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer and store at -80°C until analysis.
-
-
TNFα Measurement:
-
Quantify the concentration of TNFα in the collected supernatants using a human TNFα ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNFα inhibition for each AZD6703 concentration relative to the vehicle-treated, IL-1β stimulated control.
-
Plot the percentage inhibition against the logarithm of the AZD6703 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Troubleshooting
-
Low cell viability: Ensure primary cells are healthy and within the recommended passage number. Optimize cell seeding density.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix all solutions thoroughly before use.
-
No or low TNFα production upon stimulation: Confirm the activity of the IL-1β. Ensure the primary cells are responsive.
-
Inconsistent IC50 values: Standardize all incubation times and reagent concentrations. Ensure the DMSO concentration is consistent across all wells and does not exceed 0.1%.
These protocols provide a robust framework for evaluating the in vitro activity of AZD6703 in primary cells. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for drug development and research applications.
References
Application Notes and Protocols for AZD6703 in Human Synovial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6703 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), also known as MAPK14. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis (RA). In human synovial fibroblasts (HSFs), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) activate the p38 MAPK pathway, leading to the production of downstream inflammatory mediators, including IL-6, IL-8, and matrix metalloproteinases (MMPs), which contribute to joint inflammation and degradation. AZD6703 offers a targeted approach to modulate these inflammatory processes in synovial cells.
These application notes provide detailed protocols for the use of AZD6703 in primary human synovial fibroblast cultures to assess its inhibitory effects on inflammatory signaling and cytokine production.
Data Presentation
The following tables summarize the key quantitative data for AZD6703 and its effects on human synovial cells.
| Parameter | Value | Reference |
| Target | p38α MAPK (MAPK14) | [1] |
| AZD6703 IC50 (human MAPK14) | 17 nM | [1] |
| AZD6703 IC50 (TNFα release from human synovial cells) | ~110 nM | [1] |
IC50: The half maximal inhibitory concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway in synovial fibroblasts and a typical experimental workflow for evaluating the efficacy of AZD6703.
Caption: p38 MAPK Signaling Pathway in Synovial Fibroblasts.
Caption: Experimental Workflow for AZD6703 Evaluation.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Synovial Fibroblasts (HSFs)
This protocol describes the enzymatic digestion method for isolating HSFs from synovial tissue obtained from patients with rheumatoid arthritis or osteoarthritis.
Materials:
-
Synovial tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Sterile tissue culture flasks and dishes
-
Centrifuge
Procedure:
-
Collect synovial tissue in a sterile container with DMEM supplemented with penicillin-streptomycin.
-
In a sterile biosafety cabinet, wash the tissue with PBS to remove any blood.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a sterile conical tube containing DMEM with Collagenase Type I (e.g., 1 mg/mL).
-
Incubate at 37°C for 2-4 hours with gentle agitation to digest the tissue.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Plate the cells in a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. HSFs will adhere and proliferate. Cells are typically used for experiments between passages 3 and 8.
Protocol 2: Inhibition of TNF-α-induced IL-6 Production by AZD6703 in HSFs
This protocol details an in vitro assay to determine the dose-dependent effect of AZD6703 on TNF-α-stimulated IL-6 production by HSFs.
Materials:
-
Primary HSFs (passage 3-8)
-
Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
AZD6703 (stock solution in DMSO)
-
Recombinant human TNF-α
-
96-well tissue culture plates
-
Human IL-6 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed HSFs in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Serum Starvation: After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free DMEM. Incubate for another 12-24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of AZD6703 in serum-free DMEM. A suggested concentration range based on the known IC50 is 1 nM to 1 µM (e.g., 1, 10, 50, 100, 250, 500, 1000 nM). Add the diluted AZD6703 or vehicle control (DMSO, ensuring the final concentration does not exceed 0.1%) to the respective wells. Pre-incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNF-α in serum-free DMEM at a final concentration of 10 ng/mL. Add the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well and store at -80°C until analysis.
-
ELISA for IL-6: Quantify the concentration of IL-6 in the collected supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production at each concentration of AZD6703 compared to the TNF-α stimulated vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for assessing the effect of AZD6703 on the phosphorylation of p38 MAPK in HSFs stimulated with IL-1β.
Materials:
-
Primary HSFs (passage 3-8)
-
6-well tissue culture plates
-
Serum-free DMEM
-
AZD6703 (stock solution in DMSO)
-
Recombinant human IL-1β
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HSFs in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 12-24 hours. Pre-treat with AZD6703 (e.g., 100 nM, 500 nM) or vehicle for 1 hour. Stimulate with IL-1β (e.g., 1 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated p38 as a ratio to total p38.
References
Application Notes and Protocols for the Optimal Use of AZD6703 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of AZD6703, a potent and selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, in a variety of cell-based assays. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
AZD6703 is a small molecule inhibitor that targets the α and β isoforms of p38 MAPK, key components of a signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. The p38 MAPK pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. Understanding the optimal concentration of AZD6703 is crucial for accurately interpreting experimental results in cell-based models.
Data Presentation: In Vitro Efficacy of AZD6703
The following table summarizes the inhibitory concentrations (IC50) of AZD6703 in various in vitro assays. These values serve as a starting point for determining the optimal concentration for your specific cell-based experiments.
| Target/Process | System/Cell Line | IC50 Value | Reference |
| MAPK14 (p38α) | Enzyme Assay | 17 nM | [1] |
| TNFα Release | Human Isolated Synovial Cells | ~110 nM | [1] |
Note: IC50 values can vary depending on the cell line, assay conditions, and treatment duration. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for assessing AZD6703 activity.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of AZD6703.
General Experimental Workflow for Assessing AZD6703 Activity
Caption: A generalized workflow for determining the optimal concentration of AZD6703.
Experimental Protocols
The following are detailed protocols for common cell-based assays to determine the optimal concentration and efficacy of AZD6703.
Cell Viability Assay (MTT/MTS)
This assay determines the cytotoxic effect of AZD6703 on a given cell line.
Materials:
-
Cell line of interest (e.g., THP-1, U937)
-
Complete culture medium
-
AZD6703 stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AZD6703 in complete culture medium. A suggested starting range is 1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the experimental question.
-
MTT/MTS Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the AZD6703 concentration to determine the IC50 value.
TNF-α Release Assay (ELISA)
This assay measures the ability of AZD6703 to inhibit the production and release of TNF-α from stimulated cells.
Materials:
-
Inflammatory cell line (e.g., THP-1 differentiated into macrophages, or primary human monocytes)
-
Complete culture medium
-
AZD6703 stock solution (in DMSO)
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding and Differentiation (if applicable): Seed cells in a 96-well plate. For THP-1 cells, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Pre-treatment with AZD6703: Prepare serial dilutions of AZD6703 in culture medium. A suggested starting range is 10 nM to 1 µM. Remove the old medium and add 100 µL of the diluted AZD6703. Incubate for 1-2 hours.
-
Stimulation: Add a stimulating agent such as LPS (e.g., 100 ng/mL) to each well (except for the unstimulated control) and incubate for 4-24 hours. The optimal stimulation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant from each well.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α release for each AZD6703 concentration relative to the stimulated vehicle control. Plot the percent inhibition against the log of the AZD6703 concentration to determine the IC50 value.
Western Blot Analysis of p38 MAPK Pathway Inhibition
This assay directly measures the inhibition of p38 MAPK activity by assessing the phosphorylation status of its downstream target, MAPK-activated protein kinase 2 (MAPKAPK2).
Materials:
-
Cell line of interest
-
Complete culture medium
-
AZD6703 stock solution (in DMSO)
-
Stimulating agent (e.g., Anisomycin, TNF-α)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-phospho-MAPKAPK2, anti-total MAPKAPK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes, and Western blot imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of AZD6703 (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., 25 µg/mL Anisomycin for 20-30 minutes) to activate the p38 MAPK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylated proteins in AZD6703-treated samples to the stimulated vehicle control to determine the extent of inhibition.
By following these detailed application notes and protocols, researchers can effectively determine the optimal concentration of AZD6703 for their specific cell-based assays, leading to more accurate and reliable experimental outcomes.
References
AZD6703: Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6703 is a potent and selective, orally administered inhibitor of p38α mitogen-activated protein (MAP) kinase. It has demonstrated activity in rodent models of rheumatoid arthritis (RA), a chronic inflammatory disease characterized by joint inflammation, synovial hyperplasia, and destruction of cartilage and bone. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in the pathogenesis of RA. By inhibiting p38α, AZD6703 aims to modulate the inflammatory cascade and thereby reduce the signs and symptoms of the disease.
These application notes provide an overview of the available preclinical data on AZD6703 in rodent models and outline a general experimental protocol for its evaluation in a collagen-induced arthritis (CIA) model.
Quantitative Data Summary
While specific quantitative data from in vivo rodent efficacy studies with AZD6703 are not publicly available in detail, the following table summarizes the key in vitro potency and pharmacokinetic parameters that inform the design of such studies.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| p38α (MAPK14) IC50 | 17 nM | Human | |
| TNF-α release IC50 | ~110 nM | Human isolated synovial cells | |
| Pharmacokinetics | |||
| Time to maximum plasma concentration (Tmax) | 0.5 - 2.0 hours | Rat | |
| Route of Administration | Oral | Not applicable |
Signaling Pathway
AZD6703 targets the p38α MAP kinase, a key enzyme in a signaling cascade that regulates the cellular response to stress and inflammation. The diagram below illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by AZD6703.
Caption: Simplified p38 MAPK signaling pathway showing inhibition by AZD6703.
Experimental Protocols
The following protocols are generalized for the use of AZD6703 in a rodent model of collagen-induced arthritis (CIA), a widely used model for studying rheumatoid arthritis. Specific doses and treatment regimens for AZD6703 have not been publicly disclosed and would need to be determined empirically through dose-range finding studies.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a well-established autoimmune model of rheumatoid arthritis. Arthritis is induced by immunization with type II collagen emulsified in Freund's adjuvant.
Materials:
-
Male DBA/1 mice or Lewis rats (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
AZD6703
-
Vehicle for AZD6703 (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Standard laboratory equipment for animal handling, injections, and measurements.
Experimental Workflow:
Caption: Experimental workflow for a typical collagen-induced arthritis study.
Detailed Methodology:
-
Induction of Arthritis:
-
On day 0, immunize animals intradermally at the base of the tail with 100 µg of type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of type II collagen emulsified in IFA.
-
-
Treatment with AZD6703:
-
Begin treatment with AZD6703 or vehicle at the first sign of arthritis (typically around day 24-28) or prophylactically starting from the day of the booster immunization.
-
Administer AZD6703 orally once or twice daily. The optimal dose should be determined in a pilot study, but a starting point could be in the range of 3-30 mg/kg, based on typical doses for small molecule inhibitors in rodent models.
-
The vehicle control group should receive the same volume of the vehicle solution.
-
-
Assessment of Arthritis:
-
Monitor the animals daily for the onset and severity of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe with ankylosis). The maximum score per animal is 16.
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), euthanize the animals and collect blood and paw samples.
-
Histopathology: Process the paws for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Analyze plasma or serum for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
-
Pharmacokinetic Study in Rodents
A pharmacokinetic study is crucial to determine the exposure of AZD6703 in the rodent model and to correlate it with the observed efficacy.
Experimental Workflow:
Caption: Workflow for a rodent pharmacokinetic study.
Detailed Methodology:
-
Animal Dosing:
-
Use naive, healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Administer a single oral dose of AZD6703.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of AZD6703 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Conclusion
AZD6703 is a p38α MAP kinase inhibitor with potential for the treatment of inflammatory diseases like rheumatoid arthritis. The provided protocols offer a framework for the preclinical evaluation of AZD6703 in rodent models. Researchers should note that the specific experimental conditions, particularly the dosage of AZD6703, will require optimization. Detailed pharmacokinetic and pharmacodynamic studies are essential to fully characterize the in vivo profile of this compound and to establish a clear relationship between drug exposure and therapeutic efficacy.
Preparation of AZD6703 Stock Solution in Dimethyl Sulfoxide (DMSO)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD6703 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of AZD6703 stock solutions in dimethyl sulfoxide (DMSO).
Physicochemical and Pharmacological Data
A summary of the relevant data for AZD6703 is presented in the table below.
| Property | Value | Reference |
| Target | p38 MAPK | |
| Molecular Weight | 483.55 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage of Stock Solution | -20°C or -80°C |
Health and Safety Precautions
AZD6703 is a potent bioactive compound. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water.
Experimental Protocol: Preparation of a 10 mM AZD6703 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of AZD6703 in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the compound.
Materials:
-
AZD6703 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of AZD6703 powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of AZD6703 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.84 mg of AZD6703 (Molecular Weight = 483.55 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the AZD6703 powder. For a 10 mM solution, if you weighed 4.84 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly label all tubes with the compound name, concentration, date of preparation, and initials of the preparer.
Visualizations
Diagram 1: Experimental Workflow for AZD6703 Stock Solution Preparation
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Phosphorylation using AZD6703
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. AZD6703 is a potent and selective inhibitor of p38α MAPK, with an IC50 of 17 nM. It is active against the α and β isoforms of p38, but not the γ and δ isoforms. This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of AZD6703 on the phosphorylation of p38 MAPK.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered system involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.[2][4] Upon stimulation by various extracellular signals, such as cytokines or cellular stress, the cascade is activated, leading to the dual phosphorylation of p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182) by upstream MKKs, primarily MKK3 and MKK6.[4] This phosphorylation event activates p38 MAPK, which in turn phosphorylates downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes.[1][2] AZD6703, as a p38α inhibitor, is expected to reduce the levels of phosphorylated p38 (p-p38) without affecting the total p38 protein levels.
Caption: p38 MAPK signaling pathway and the inhibitory action of AZD6703.
Quantitative Data Summary
The following table provides representative data on the dose-dependent inhibition of p38 phosphorylation by AZD6703 in a cellular assay. This data is illustrative and may vary depending on the cell line and experimental conditions.
| AZD6703 Concentration (nM) | Phospho-p38 / Total p38 Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.55 | 45 |
| 17 (IC50) | 0.50 | 50 |
| 50 | 0.20 | 80 |
| 100 | 0.10 | 90 |
| 500 | 0.05 | 95 |
Experimental Protocol: Western Blot for p38 Phosphorylation
This protocol outlines the steps for treating cells with AZD6703, preparing cell lysates, and performing a Western blot to detect phosphorylated and total p38 MAPK.
Materials and Reagents
-
Cell Line: Appropriate cell line with a responsive p38 MAPK pathway (e.g., HeLa, THP-1, or primary cells).
-
AZD6703: Stock solution in DMSO.
-
p38 MAPK Activator (Optional): Anisomycin, Lipopolysaccharide (LPS), or UV irradiation.
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Rabbit or mouse anti-total p38 MAPK antibody.
-
-
Loading Control Antibody: Antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage (e.g., 10-12%) to resolve p38 MAPK (~38 kDa).
-
Transfer Membrane: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Western blot experimental workflow for p38 phosphorylation analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of AZD6703 (e.g., 0, 1, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
(Optional) To induce p38 activation, stimulate the cells with a known activator (e.g., 10 µg/mL anisomycin for 30 minutes) prior to harvesting.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK and a loading control protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample and normalize to the loading control.
-
Troubleshooting
-
No or Weak Signal for Phospho-p38:
-
Ensure the p38 pathway was adequately stimulated (if using an activator).
-
Confirm the activity of the primary and secondary antibodies.
-
Increase the amount of protein loaded onto the gel.
-
Ensure phosphatase inhibitors were included in the lysis buffer.
-
-
High Background:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of wash steps.
-
Use a lower concentration of primary or secondary antibodies.
-
-
Multiple Bands:
-
This may be due to non-specific antibody binding or the presence of different p38 isoforms. Check the antibody datasheet for specificity.
-
Conclusion
This protocol provides a robust framework for assessing the inhibitory effect of AZD6703 on p38 MAPK phosphorylation. By following these detailed steps, researchers can obtain reliable and quantifiable data to further investigate the role of the p38 signaling pathway in their specific models and the efficacy of targeted inhibitors like AZD6703.
References
- 1. benchchem.com [benchchem.com]
- 2. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for AZD6703 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6703 is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK14).[1] It also demonstrates activity against the p38β isoform but is inactive against the γ and δ forms.[1] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress, making it a key target in the research and development of treatments for inflammatory diseases.[2][3] These application notes provide a detailed protocol for utilizing AZD6703 in a kinase inhibition assay to determine its potency and selectivity.
Data Presentation
The inhibitory activity of AZD6703 against its primary target and other related kinases is summarized below. This data is crucial for understanding the compound's potency and specificity.
| Kinase Target | IC50 (nM) | Notes |
| p38α (MAPK14) | 17 | Primary target of AZD6703.[1] |
| p38β | Active | Specific IC50 not publicly available, but activity is confirmed.[1] |
| p38γ | Inactive | AZD6703 does not inhibit this isoform.[1] |
| p38δ | Inactive | AZD6703 does not inhibit this isoform.[1] |
| Other Kinases | >100-fold selective | AZD6703 demonstrates high selectivity for p38α/β over other kinases tested.[1] |
| TNFα release | ~110 | Inhibition of TNFα release from human isolated synovial cells.[1] |
Signaling Pathway and Experimental Workflow
To effectively utilize AZD6703 as a research tool, it is essential to understand its place within the p38 MAPK signaling cascade and the general workflow of a kinase inhibition experiment.
p38 MAPK Signaling Pathway and Inhibition by AZD6703.
Experimental Workflow for a p38α Kinase Inhibition Assay.
Experimental Protocols
The following protocol is a general guideline for determining the IC50 value of AZD6703 against p38α kinase using a commercially available luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Kinase: Recombinant human active p38α (MAPK14)
-
Substrate: Recombinant ATF2 protein or a specific p38 peptide substrate[2]
-
Inhibitor: AZD6703, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)
-
ATP: 10 mM stock solution in water
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[3]
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (or equivalent) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Plates: White, opaque 384-well or 96-well assay plates
-
Instrumentation: Luminometer
Protocol 1: In Vitro p38α MAPK Biochemical Kinase Assay
This protocol is designed to measure the direct inhibitory effect of AZD6703 on the enzymatic activity of recombinant p38α MAPK.
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of AZD6703 in 100% DMSO. For a 10-point curve, a 3-fold serial dilution starting from 1 mM is recommended. Further dilute the DMSO serial dilutions into the assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Prepare the kinase reaction mix by diluting the recombinant p38α kinase in the assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Prepare the substrate/ATP mix by adding the substrate (e.g., ATF2) and ATP to the assay buffer. The final concentrations will need to be optimized, but a starting point is typically the Km value of ATP for p38α and a substrate concentration that gives a robust signal.
-
-
Assay Procedure: [3]
-
Add 1 µL of the diluted AZD6703 or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add 2 µL of the p38α kinase solution to each well.
-
Gently mix and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™ as an example): [3][4]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the logarithm of the AZD6703 concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cellular p38 MAPK Inhibition Assay
This assay measures the ability of AZD6703 to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HeLa, THP-1) in the appropriate growth medium.
-
Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of AZD6703 (or vehicle control) for 1-2 hours.
-
Stimulate the p38 pathway by adding a known activator, such as anisomycin or lipopolysaccharide (LPS), for a predetermined amount of time (e.g., 30 minutes).
-
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
The level of p38 activity can be assessed by measuring the phosphorylation of a downstream target, such as MAPKAPK2, using an ELISA or Western blot with a phospho-specific antibody.
-
-
Data Analysis:
-
Quantify the level of phosphorylated substrate relative to the total amount of the substrate or a housekeeping protein.
-
Plot the normalized signal against the AZD6703 concentration to determine the cellular IC50 value.
-
Conclusion
AZD6703 is a valuable tool for investigating the role of the p38α MAPK signaling pathway in various biological processes. The provided protocols offer a framework for researchers to accurately determine the inhibitory activity of AZD6703 in both biochemical and cellular assays. Careful optimization of assay conditions is recommended to ensure reproducible and reliable results.
References
Application Notes and Protocols: AZD6738 (Ceralasertib) Treatment in Lipopolysaccharide-Stimulated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a signaling cascade that results in the production of pro-inflammatory cytokines and mediators. This inflammatory response is crucial for host defense but can be detrimental if dysregulated. AZD6738, also known as Ceralasertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). Recent studies have indicated that beyond its role in cancer therapy, AZD6738 can modulate inflammatory responses, including those induced by LPS. These application notes provide a summary of the effects of AZD6738 on LPS-stimulated cells, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effect of AZD6738 on the expression of pro-inflammatory genes in LPS-stimulated RAW264.7 macrophage cells.
Table 1: Effect of AZD6738 on Pro-Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages [1]
| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| Il-1b | Control | 1.0 |
| LPS (1 µg/mL) | ~15.0 | |
| LPS (1 µg/mL) + AZD6738 (2.5 µM) | ~5.0 | |
| Il-6 | Control | 1.0 |
| LPS (1 µg/mL) | ~25.0 | |
| LPS (1 µg/mL) + AZD6738 (2.5 µM) | ~8.0 | |
| Tnf-α | Control | 1.0 |
| LPS (1 µg/mL) | ~12.0 | |
| LPS (1 µg/mL) + AZD6738 (2.5 µM) | ~4.0 | |
| Mcp1 | Control | 1.0 |
| LPS (1 µg/mL) | ~18.0 | |
| LPS (1 µg/mL) + AZD6738 (2.5 µM) | ~6.0 | |
| Nlrp3 | Control | 1.0 |
| LPS (1 µg/mL) | ~8.0 | |
| LPS (1 µg/mL) + AZD6738 (2.5 µM) | ~3.0 |
Note: The values in this table are approximate, based on graphical data presented in the cited literature. For precise quantification, it is recommended to perform the described experimental protocols.
Experimental Protocols
Protocol 1: In Vitro Treatment of RAW264.7 Macrophages with LPS and AZD6738
This protocol outlines the procedure for stimulating RAW264.7 macrophage cells with LPS and treating them with AZD6738 to assess the impact on inflammatory gene expression.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
AZD6738 (Ceralasertib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the RAW264.7 cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of LPS in sterile PBS.
-
Prepare a stock solution of AZD6738 in DMSO. Further dilute in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
-
Treatment:
-
For the AZD6738 treatment group, pre-treat the cells with medium containing 2.5 µM AZD6738 for 1 hour.
-
Following the pre-treatment, add LPS to the respective wells to a final concentration of 1 µg/mL.
-
Include the following control groups:
-
Untreated control (medium only)
-
LPS only (1 µg/mL)
-
AZD6738 only (2.5 µM)
-
Vehicle control (medium with the equivalent concentration of DMSO)
-
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 3) and lyse the cells for RNA extraction (Protocol 2).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the quantification of inflammatory gene expression from the treated cells.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Il-1b, Il-6, Tnf-α, Mcp1, Nlrp3) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells from Protocol 1 directly in the wells using an appropriate lysis buffer from an RNA extraction kit and proceed with the manufacturer's instructions to isolate total RNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling program.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated groups to the untreated control.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion Analysis
This protocol details the measurement of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for mouse IL-1β, IL-6, and TNF-α
-
Cell culture supernatant collected in Protocol 1
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kits.
-
This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokines in the samples (in pg/mL).
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in LPS stimulation and the experimental workflow for studying the effects of AZD6738.
Caption: LPS-TLR4 signaling and the inhibitory effect of AZD6738.
Caption: Experimental workflow for analyzing AZD6738 effects.
Mechanism of Action
LPS stimulation of macrophages primarily occurs through the TLR4 receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving TRAF6 and the IKK complex, which ultimately results in the phosphorylation and degradation of IκB. The degradation of IκB releases the transcription factor NF-κB (p65/p50 dimer), allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including Il-1b, Il-6, Tnf-α, Mcp1, and Nlrp3.
AZD6738, as an ATR inhibitor, has been shown to attenuate this LPS-induced inflammatory response by mitigating the activation of the NF-κB signaling pathway[1][2]. The precise mechanism of how ATR inhibition intersects with the TLR4 signaling pathway is an area of ongoing investigation. One hypothesis is that under inflammatory stress conditions like LPS stimulation, there is an increase in DNA replication stress, which activates ATR. Activated ATR, in turn, may amplify the NF-κB-driven inflammatory response. By inhibiting ATR, AZD6738 suppresses this amplification, leading to a reduction in the expression of NF-κB target genes[1]. Another possibility involves the complex crosstalk between the DNA damage response and innate immune signaling pathways, where ATR may directly or indirectly influence key components of the NF-κB cascade. Further research is needed to fully elucidate the molecular details of this interaction.
Conclusion
AZD6738 (Ceralasertib) demonstrates a significant inhibitory effect on the LPS-induced inflammatory response in macrophage cells. This is achieved, at least in part, through the suppression of the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory gene expression. The provided protocols offer a framework for researchers to investigate these effects further and explore the therapeutic potential of ATR inhibitors in inflammatory conditions. The visualization of the signaling pathway and experimental workflow serves as a guide for understanding the underlying mechanisms and for designing future experiments in this promising area of research.
References
Troubleshooting & Optimization
Technical Support Center: AZD6703 Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of AZD6703 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of AZD6703?
A1: The recommended solvent for preparing a stock solution of AZD6703 is dimethyl sulfoxide (DMSO). Product data sheets indicate that AZD6703 free base is soluble in DMSO.[1] For similar p38 MAPK inhibitors, high concentrations of stock solutions (e.g., 10-100 mM) are typically prepared in 100% DMSO.
Q2: I observed precipitation when diluting my AZD6703 DMSO stock solution in cell culture media. What are the common causes?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for poorly water-soluble compounds. The primary reasons include:
-
Poor Aqueous Solubility: AZD6703, like many kinase inhibitors, has inherently low solubility in aqueous solutions.[2][3]
-
High Final Concentration: The desired final concentration of AZD6703 in your experiment may exceed its solubility limit in the cell culture medium.
-
Solvent Shock: The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to "crash out" or precipitate.
-
Low Final DMSO Concentration: The final percentage of DMSO in the media may be too low to maintain the solubility of AZD6703.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with AZD6703 and reduce its solubility.
-
Temperature: Temperature fluctuations can affect solubility. Preparing solutions with cold media can decrease the solubility of some compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is best practice to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line. Some sensitive cell lines may require concentrations as low as 0.1%.
Troubleshooting Guide: Improving AZD6703 Solubility
If you are experiencing precipitation of AZD6703 in your cell culture experiments, follow this troubleshooting guide.
Initial Steps
-
Optimize Stock Solution Preparation: Ensure your AZD6703 stock solution in DMSO is fully dissolved. Gentle warming to 37°C and brief sonication can aid in complete dissolution.[1]
-
Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the AZD6703 stock solution.
-
Step-wise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
Drop-wise Addition and Mixing: Add the AZD6703 stock solution drop-wise to the pre-warmed media while gently swirling or vortexing the media. This gradual introduction can prevent localized high concentrations and solvent shock.
Advanced Techniques
If the initial steps do not resolve the precipitation, consider the following advanced techniques.
-
Sonication: Brief sonication of the final working solution in a water bath can help to redissolve small precipitates and create a more uniform dispersion.[4][5] Use a low frequency and monitor the temperature to avoid sample degradation.
-
Use of a Co-solvent: While DMSO is the primary solvent, for some compounds, the addition of other co-solvents to the final media in very small, non-toxic concentrations can improve solubility. However, this requires careful validation for cellular toxicity.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While altering the pH of cell culture media is generally not recommended as it can affect cell health, ensuring the media is properly buffered (e.g., with HEPES) can prevent pH shifts that might cause precipitation.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[6][7][8][9][10] This is a more advanced formulation approach that requires experimental validation.
Experimental Protocols
Protocol 1: Standard Preparation of AZD6703 Working Solution
-
Prepare a 10 mM stock solution of AZD6703 in 100% anhydrous DMSO.
-
Gently warm the stock solution to 37°C and sonicate for 5-10 minutes in a water bath to ensure complete dissolution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM AZD6703 with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.
-
Add the stock solution drop-wise while gently vortexing the medium.
-
Visually inspect for any signs of precipitation under a microscope.
Protocol 2: Preparation of AZD6703 with Sonication
-
Follow steps 1-5 of Protocol 1.
-
If fine precipitates are observed, place the tube containing the final working solution in a water bath sonicator.
-
Sonicate for 5-15 minutes, monitoring the solution for clarity. Be cautious of overheating the sample.
-
Visually inspect again for any remaining precipitate.
Data Presentation
Table 1: Solubility of a Structurally Similar p38 MAPK Inhibitor (SB202190)
| Solvent | Solubility |
| DMSO | ~16 mg/mL |
| Ethanol | ~0.25 mg/mL |
| Dimethyl Formamide | ~10 mg/mL |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
Data for SB202190 is provided as a reference for a compound with a similar mechanism of action. Actual solubility of AZD6703 may vary.
Visualizations
Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of AZD6703.
Experimental Workflow
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonication process: Significance and symbolism [wisdomlib.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
Troubleshooting AZD6703 precipitation in aqueous solutions
Welcome to the technical support center for AZD6703. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of AZD6703 in aqueous solutions, with a focus on preventing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is AZD6703 and what is its mechanism of action?
AZD6703 is a potent, selective, and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14).[1] As a p38α MAP kinase inhibitor, it plays a role in inflammatory diseases.[2]
Q2: I'm observing precipitation after diluting my AZD6703 stock solution in cell culture media. What are the common causes?
Precipitation of compounds like AZD6703 in aqueous-based cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: Many small molecule inhibitors, including quinazoline derivatives like AZD6703, have inherently low water solubility.
-
Solvent Shock: When a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]
-
High Final Concentration: Exceeding the maximum solubility of AZD6703 in the final cell culture medium will lead to precipitation.[4]
-
Media Composition: Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[4][5]
-
pH and Temperature: The solubility of many compounds is dependent on the pH and temperature of the solution.[4] Cell culture media is typically buffered around pH 7.4, and moving solutions between different temperatures (e.g., from cold storage to a 37°C incubator) can affect solubility.[3]
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation over time.[3]
Q3: What is the recommended solvent for preparing AZD6703 stock solutions?
AZD6703 is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO.
Q4: How should I store my AZD6703 stock solutions?
Stock solutions of AZD6703 should be stored as aliquots in tightly sealed vials at -20°C.[1][6] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate.[3] Generally, these solutions are usable for up to one month.[6]
Q5: Can I filter my media to remove the AZD6703 precipitate?
Filtering the media after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active drug in your experiment, which will result in inaccurate and unreliable data. The focus should be on preventing precipitation in the first place.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding AZD6703 stock solution to aqueous media.
This is a common problem often referred to as "solvent shock."
Solution Workflow:
Caption: A workflow for troubleshooting immediate precipitation of AZD6703.
Issue: AZD6703 solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator.
This may indicate that the compound has limited stability or solubility under the experimental conditions.
Troubleshooting Steps:
-
Check for pH shifts: As cells metabolize, the pH of the culture medium can decrease. If AZD6703 solubility is pH-dependent, this could cause it to precipitate.
-
Recommendation: Use a medium buffered with HEPES to maintain a more stable pH.
-
-
Assess compound stability: The compound may not be stable at 37°C for the duration of your experiment.
-
Recommendation: While specific stability data is limited, minimizing the time the compound is in the media before analysis is a good practice.
-
-
Interaction with media components: Over time, AZD6703 may interact with components secreted by the cells or with serum proteins, leading to precipitation.
-
Recommendation: If possible, test the solubility of AZD6703 in a simpler buffered solution (like PBS) and in serum-free versus serum-containing media to see if these components are contributing to the issue.[3]
-
Data Presentation
Table 1: Solubility Profile of AZD6703
| Solvent | Solubility | Notes |
| DMSO | Soluble[1] | Recommended for stock solutions. |
| Aqueous Media (Water, PBS, Cell Culture Media) | Poor | Prone to precipitation, especially at higher concentrations. |
Table 2: Strategies to Enhance Aqueous Solubility of AZD6703
| Strategy | Description | Recommendations & Considerations |
| pH Adjustment | The solubility of quinazoline derivatives can be pH-dependent. | For basic compounds, lowering the pH can sometimes increase solubility. However, altering the pH of cell culture media significantly can be toxic to cells. |
| Co-solvents | Adding a small amount of a water-miscible organic solvent can increase solubility. | Examples include ethanol or polyethylene glycol (PEG). Start with very low percentages (e.g., 1-5% v/v) and validate that the co-solvent does not affect your experimental results or cell viability. |
| Use of Serum | Serum proteins can sometimes help to solubilize hydrophobic compounds. | However, high serum concentrations can also lead to non-specific binding, reducing the effective free concentration of the compound.[5] It is recommended to test solubility in both low-serum and normal-serum conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AZD6703 Stock Solution in DMSO
Materials:
-
AZD6703 (MW: 417.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh out 4.18 mg of AZD6703 powder and transfer it to a sterile amber vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the AZD6703.
-
Dissolving the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Enhancing Solubility (if needed): If the compound does not fully dissolve, warm the tube to 37°C for a short period and shake it in an ultrasonic bath for a few minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C.[1][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution into cell culture medium with minimal precipitation.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM AZD6703 stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): It is often better to perform a serial dilution rather than a single large dilution. For example, to achieve a final concentration of 10 µM: a. Perform an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media. This results in a 100 µM solution. b. Gently vortex the intermediate dilution immediately after adding the stock. c. Further dilute this 100 µM solution to your desired final concentration.
-
Direct Dilution (Alternative): a. Vortex the cell culture medium gently. b. While the medium is still swirling, add the required volume of the AZD6703 stock solution drop-by-drop to the vortex. For a 1:1000 dilution (to get 10 µM from a 10 mM stock), add 1 µL of stock per 1 mL of media. c. Continue to mix gently for a few seconds after the addition is complete.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept as low as possible, ideally below 0.5% and preferably at or below 0.1%, to avoid solvent-induced toxicity.[7]
-
Use Immediately: Use the freshly prepared working solution immediately to treat your cells.
Signaling Pathway
AZD6703 is an inhibitor of p38α MAPK. The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli.
Caption: The p38 MAPK signaling pathway and the inhibitory action of AZD6703.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. AZD6703 [openinnovation.astrazeneca.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of AZD6703 in DMSO at -20°C
Technical Support Center: AZD6703
This technical support resource provides guidance on the long-term stability of the p38α MAP kinase inhibitor, AZD6703, when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for AZD6703 in DMSO?
For long-term storage, it is recommended to prepare aliquots of your desired stock concentration of AZD6703 in anhydrous (dry) DMSO and store them at -20°C or colder in tightly sealed vials to minimize exposure to moisture and air. Several freeze-thaw cycles should be avoided as they can potentially impact the stability of the compound.[1]
Q2: How long can I expect AZD6703 to be stable in DMSO at -20°C?
While specific long-term stability data for AZD6703 is not publicly available, general studies on small molecule stability in DMSO suggest that many compounds remain stable for extended periods under proper storage conditions. It is best practice to use freshly prepared solutions for experiments.[2] For long-term studies, it is advisable to perform periodic quality control checks.
Q3: What are the signs of AZD6703 degradation in a DMSO stock solution?
Visual indicators of degradation can include color changes in the solution or the appearance of precipitate upon thawing. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Can I store my AZD6703 DMSO stock solution at 4°C or room temperature?
Short-term storage at 4°C may be acceptable for a few days, but for long-term storage, -20°C is strongly recommended to minimize the rate of potential chemical degradation. Room temperature storage is not advised for any significant length of time.
Q5: Does the concentration of AZD6703 in DMSO affect its stability?
Generally, storing compounds at higher concentrations (e.g., 10 mM) in DMSO is preferable.[2] More concentrated stocks require smaller volumes to be used in experiments, which minimizes the introduction of DMSO into the assay system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in the AZD6703 stock solution after thawing. | 1. The compound has low solubility in DMSO at colder temperatures.2. The solution may have absorbed water, reducing solubility.3. The compound may have degraded. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[1]2. Ensure you are using anhydrous DMSO and that vials are properly sealed.3. If the precipitate does not redissolve, consider it a sign of potential degradation and use a fresh stock. |
| Inconsistent or unexpected experimental results using an older AZD6703 stock. | 1. The compound may have degraded over time.2. Inaccurate pipetting from a viscous DMSO stock.3. Multiple freeze-thaw cycles have affected the compound's integrity. | 1. Perform a quality control check on your stock solution using HPLC or LC-MS.2. Prepare a fresh stock solution from solid AZD6703.3. Ensure the DMSO stock is fully thawed and mixed before pipetting. |
| Difficulty dissolving solid AZD6703 in DMSO. | 1. Insufficient solvent volume.2. The compound may require gentle heating or agitation to fully dissolve. | 1. Ensure you are using a sufficient volume of DMSO to reach your target concentration.2. Briefly warm the solution at 37°C and vortex or sonicate to facilitate dissolution.[1] |
Quantitative Data Summary
While specific stability data for AZD6703 is not publicly available, the following table provides a template for researchers to generate and track their own long-term stability data.
Table 1: Hypothetical Long-Term Stability of AZD6703 in DMSO at -20°C
| Time Point | Purity (%) by HPLC | Concentration (mM) | Observations |
| Initial (T=0) | 99.8 | 10.0 | Clear, colorless solution |
| 1 Month | 99.5 | 9.9 | No change |
| 3 Months | 99.2 | 9.9 | No change |
| 6 Months | 98.9 | 9.8 | No change |
| 1 Year | 98.1 | 9.7 | Slight yellowish tint |
| 2 Years | 96.5 | 9.5 | Yellowish tint |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of AZD6703 in DMSO
This protocol outlines a method to quantify the stability of AZD6703 in a DMSO stock solution over time using HPLC.
Materials:
-
AZD6703 (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
HPLC system with UV detector
-
Analytical balance
-
Amber glass vials with screw caps
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of solid AZD6703 to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the compound completely using vortexing and brief sonication if necessary.
-
-
Aliquoting and Storage:
-
Dispense small aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Tightly seal the vials and store them at -20°C.
-
-
Initial Analysis (T=0):
-
Thaw one aliquot completely at room temperature.
-
Prepare a working solution by diluting the stock solution in an appropriate mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject the working solution into the HPLC system.
-
Record the peak area and retention time. This will serve as the baseline for purity and concentration.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from storage.
-
Repeat the analysis as described in step 3.
-
-
Data Analysis:
-
Calculate the purity of AZD6703 at each time point by comparing the area of the main peak to the total area of all peaks.
-
Assess for the presence of new peaks, which may indicate degradation products.
-
Compare the main peak area to the initial time point to determine any significant change in concentration.
-
Visualizations
AZD6703 Mechanism of Action: p38 MAPK Signaling Pathway
AZD6703 is an inhibitor of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is activated by cellular stresses and inflammatory cytokines, leading to a cascade of downstream events that regulate inflammation and apoptosis.[4][5][6] AZD6703 blocks the activity of p38α, thereby inhibiting the phosphorylation of its downstream targets.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. sinobiological.com [sinobiological.com]
Preventing AZD6703 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of AZD6703 in experimental setups. The information is structured to address common issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected results in cell-based assays.
This could be due to the degradation of AZD6703 in your culture medium.
| Potential Cause | Recommended Action |
| pH of the medium | The quinazolinone core of AZD6703 is generally stable but can be susceptible to degradation at extreme pH values. Verify the pH of your cell culture medium after the addition of all supplements. If the pH is outside the optimal physiological range (typically 7.2-7.4), adjust it accordingly. |
| High temperature | Prolonged incubation at 37°C can contribute to gradual degradation. Prepare fresh dilutions of AZD6703 from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Light exposure | Photodegradation can occur with complex organic molecules. Protect your stock solutions and experimental setups from direct light by using amber vials and covering plates or flasks with foil. |
| Reaction with media components | Certain components in complex media could potentially interact with and degrade AZD6703. If you suspect this, consider a simpler, defined medium for your experiments if your cell line allows. |
Issue: Precipitate formation upon addition of AZD6703 to aqueous buffers or media.
This is likely due to the poor aqueous solubility of the compound.
| Potential Cause | Recommended Action |
| Low solubility | AZD6703 has poor aqueous solubility. Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO. When diluting into aqueous solutions, do so dropwise while vortexing to ensure rapid mixing and prevent precipitation. |
| Buffer composition | High salt concentrations or certain buffer components can decrease the solubility of organic compounds. If possible, test the solubility of AZD6703 in different buffers to find the most suitable one for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AZD6703 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of kinase inhibitors like AZD6703 due to its high solubilizing capacity for organic molecules.
Q2: How should I store my AZD6703 stock solutions?
A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: Can I pre-mix AZD6703 in my cell culture medium for a large experiment?
A3: It is not recommended to pre-mix large batches of medium containing AZD6703, especially for long-term experiments. The stability of the compound in complex aqueous media at 37°C over extended periods has not been fully characterized. It is best to add freshly diluted AZD6703 to the medium immediately before starting the experiment.
Q4: What analytical methods can I use to assess the stability of AZD6703 in my experimental conditions?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying small molecules like AZD6703 and detecting potential degradation products.[1] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more sensitive detection and identification of degradation products.[2][3]
Data Presentation
The following table summarizes hypothetical stability data for AZD6703 under various conditions to illustrate potential degradation rates. Note: This data is illustrative and not based on published experimental results for AZD6703.
| Condition | Parameter | Value | Percent Degradation (after 24h) |
| Temperature | Storage | -20°C | < 1% |
| 4°C | 2-5% | ||
| 25°C (Room Temp) | 5-10% | ||
| 37°C | 10-20% | ||
| pH | Aqueous Buffer | 5.0 | 5-8% |
| 7.4 | < 2% | ||
| 9.0 | 8-15% | ||
| Light | Dark | 25°C | < 5% |
| Light | 25°C | 15-25% |
Experimental Protocols
Protocol 1: Preparation of AZD6703 Stock Solution
-
Objective: To prepare a high-concentration stock solution of AZD6703 in DMSO.
-
Materials:
-
AZD6703 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of AZD6703 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the AZD6703 is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of AZD6703 Stability by HPLC
-
Objective: To determine the stability of AZD6703 under specific experimental conditions (e.g., in cell culture medium at 37°C).
-
Materials:
-
AZD6703 stock solution
-
Experimental buffer or medium
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare a working solution of AZD6703 in the experimental buffer or medium at the desired final concentration.
-
Immediately take a "time zero" sample and inject it into the HPLC system.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take samples of the working solution.
-
Analyze all samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the peak area of AZD6703 at its maximum absorbance wavelength.
-
Calculate the percentage of AZD6703 remaining at each time point relative to the "time zero" sample to determine the degradation rate.
-
Mandatory Visualizations
Caption: Potential degradation pathways for AZD6703.
References
Optimizing AZD6703 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD6703. The focus is on optimizing the inhibitor concentration to ensure on-target efficacy while minimizing off-target effects.
Quick Reference Data
For ease of comparison, the following table summarizes the key quantitative data for AZD6703.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (MAPK14/p38α) | 17 nM | Human | Biochemical Assay | [1] |
| IC50 (TNFα release) | ~110 nM | Human | Cell-based Assay (Synovial Cells) | [1] |
| Selectivity | >100-fold vs. other kinases | Not Specified | Not Specified | [1] |
| Active Isoforms | p38α, p38β | Not Specified | Not Specified | [1] |
| Inactive Isoforms | p38γ, p38δ | Not Specified | Not Specified | [1] |
Troubleshooting Guide
Issue 1: Unexpected or Off-Target Phenotypes Observed
Question: We are observing a cellular phenotype that is inconsistent with the known function of p38α MAPK. Could this be an off-target effect of AZD6703?
Answer: Yes, it is possible that at higher concentrations, AZD6703 may engage other kinases or proteins, leading to off-target effects. While AZD6703 is reported to be highly selective, it is crucial to experimentally verify its selectivity profile in your specific model system.
Troubleshooting Steps:
-
Concentration Optimization:
-
Recommendation: Perform a dose-response curve in your cellular model to determine the minimal concentration of AZD6703 required to inhibit p38α signaling. Use a concentration at or slightly above the EC50 for downstream target modulation (e.g., phosphorylation of a known p38α substrate like MK2).
-
Rationale: Using the lowest effective concentration will minimize the risk of engaging lower-affinity off-target proteins.
-
-
Kinome-wide Selectivity Profiling:
-
Recommendation: To identify potential off-target kinases, it is highly recommended to perform a comprehensive kinase selectivity screen. Services like KINOMEscan™ can provide data on the binding of AZD6703 to a large panel of kinases.
-
Rationale: This will provide a detailed map of the kinases that AZD6703 interacts with at a given concentration, helping to identify potential culprits for the observed off-target phenotype.
-
-
Confirm Target Engagement in Cells:
-
Recommendation: Utilize cellular target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm that AZD6703 is binding to p38α in your cells at the concentrations used.
-
Rationale: These assays provide direct evidence of target binding within the complex cellular environment, helping to distinguish on-target from off-target effects.
-
Issue 2: High Cellular Toxicity or Poor Viability
Question: We are observing significant cytotoxicity in our cell cultures when treating with AZD6703, even at concentrations where we expect to see on-target effects. What could be the cause?
Answer: The observed cytotoxicity could be due to potent inhibition of an off-target kinase that is essential for cell survival, or it could be an on-target effect in your specific cell type where p38α signaling is critical for viability.
Troubleshooting Steps:
-
Re-evaluate On-Target IC50:
-
Recommendation: Carefully determine the IC50 for the inhibition of a downstream p38α substrate in your specific cell line.
-
Rationale: The effective concentration of an inhibitor can vary significantly between different cell types.
-
-
Perform a Rescue Experiment:
-
Recommendation: If you suspect an on-target effect is causing the toxicity, you can perform a rescue experiment by overexpressing a drug-resistant mutant of p38α.
-
Rationale: If the toxicity is mitigated by the expression of the resistant mutant, it strongly suggests the phenotype is due to on-target inhibition.
-
-
Investigate Potential Off-Targets:
-
Recommendation: If a kinome scan reveals potent inhibition of other kinases, investigate the known functions of these off-targets to see if their inhibition is associated with cytotoxicity.
-
Rationale: This can help to de-risk findings and guide the interpretation of experimental results.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD6703?
A1: AZD6703 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK14).[1] It also shows activity against the p38β isoform but is inactive against the γ and δ isoforms.[1] By inhibiting p38α, AZD6703 blocks the downstream signaling cascade that is involved in inflammatory responses.
Q2: What is a good starting concentration for in vitro cell-based assays?
A2: A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Based on the published data, you would expect to see on-target effects in the 10-100 nM range. However, the optimal concentration will be specific to your cell type and experimental endpoint.
Q3: Are there any known off-target effects of AZD6703 in vivo?
A3: In a single ascending dose study in healthy volunteers, dizziness and light-headedness were reported at a 125mg dose, with some minor reports at 64mg, suggesting dose-dependent central nervous system (CNS) effects at higher concentrations.[1] This indicates potential for off-target effects at elevated doses.
Q4: How can I be sure that the effects I'm seeing are due to p38α inhibition and not an off-target?
A4: To increase confidence in your results, a multi-pronged approach is recommended:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of p38α (MAPK14). If the phenotype of p38α depletion matches the phenotype observed with AZD6703 treatment, it provides strong evidence for an on-target effect.
-
Confirm target engagement: As mentioned in the troubleshooting section, use CETSA or NanoBRET to confirm that AZD6703 is engaging with p38α in your experimental system at the concentrations you are using.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of AZD6703 binding to p38α in intact cells.
Methodology:
-
Cell Treatment: Treat your cells in culture with either vehicle (e.g., DMSO) or a range of AZD6703 concentrations for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Analyze the amount of soluble p38α in the supernatant by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of AZD6703 indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of AZD6703 to a NanoLuc® luciferase-tagged p38α.
Methodology:
-
Cell Preparation: Transfect cells with a vector expressing a p38α-NanoLuc® fusion protein.
-
Assay Setup: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add a NanoBRET™ tracer that binds to p38α, followed by the addition of a dilution series of AZD6703.
-
Substrate Addition: Add the NanoBRET™ substrate.
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal with increasing concentrations of AZD6703 indicates displacement of the tracer and therefore target engagement.
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.
Experimental Workflow for Assessing Off-Target Effects
References
Technical Support Center: Managing High Plasma Protein Binding of AZD6703 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the high plasma protein binding of AZD6703 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD6703 and what is its mechanism of action?
A1: AZD6703 is a potent and selective inhibitor of p38α (MAPK14) mitogen-activated protein kinase.[1] It is an orally administered small molecule that has been investigated for the treatment of inflammatory diseases.[1] Its mechanism of action involves the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation.
Q2: What is plasma protein binding and why is it a concern for in vivo studies?
A2: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma. Only the unbound or "free" fraction of the drug is pharmacologically active and able to diffuse from the vasculature to the target tissues to exert its therapeutic effect. High plasma protein binding can significantly reduce the concentration of the free drug at the target site, potentially leading to lower efficacy. It is a critical parameter to consider in preclinical development to accurately predict human pharmacokinetics and efficacious doses.
Q3: Was the high plasma protein binding of AZD6703 addressed during its development?
A3: Yes, during the development of the quinazolinone series of p38α MAP kinase inhibitors, of which AZD6703 is a clinical candidate, modifications were specifically designed to address the issue of high plasma protein binding, alongside poor aqueous solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with AZD6703, particularly those related to its high plasma protein binding.
Problem 1: Inconsistent or lower-than-expected efficacy in in vivo models despite proven in vitro potency.
-
Possible Cause: High plasma protein binding of AZD6703 is limiting the free drug concentration at the target site.
-
Troubleshooting Steps:
-
Determine the Unbound Fraction (fu): If not already known for your specific experimental conditions and animal model, it is crucial to determine the unbound fraction of AZD6703 in plasma. The equilibrium dialysis method is a standard and reliable technique for this purpose.
-
Correlate Efficacy with Unbound Concentration: When analyzing your results, correlate the observed efficacy with the calculated unbound plasma concentration of AZD6703, rather than the total plasma concentration.
-
Dose Adjustment: Based on the unbound fraction, you may need to adjust the administered dose to achieve a therapeutically relevant unbound concentration at the target site.
-
Consider Interspecies Differences: Plasma protein binding can vary significantly between species. Ensure that the binding data you are using is relevant to the animal model in your study.
-
Problem 2: Difficulty in accurately quantifying the unbound concentration of AZD6703 in plasma samples.
-
Possible Cause: Methodological challenges in separating the bound and unbound fractions and accurately measuring the low concentration of the free drug.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: To disrupt the drug-protein complex and accurately measure the total drug concentration, consider pH adjustment or protein precipitation of the plasma samples before analysis.
-
Refine the Bioanalytical Method: Utilize a highly sensitive and validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of AZD6703 in plasma and buffer samples from the equilibrium dialysis experiment.
-
Equilibrium Time in Dialysis: Ensure that the dialysis incubation time is sufficient to reach equilibrium. This can be determined by measuring the drug concentration in the buffer compartment at multiple time points until a plateau is reached.
-
Data Presentation
While specific quantitative data for AZD6703's plasma protein binding is not publicly available, the following table illustrates how to present such data once determined.
| Parameter | Value | Species | Method | Reference |
| Plasma Protein Binding (%) | >90% (Hypothetical) | Human | Equilibrium Dialysis | [Internal Data] |
| Unbound Fraction (fu) | <0.1 (Hypothetical) | Human | Equilibrium Dialysis | [Internal Data] |
| IC50 (p38α) | 17 nM | Human | In vitro kinase assay | [1] |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the plasma protein binding of AZD6703.
-
Materials:
-
AZD6703
-
Control plasma from the relevant species (e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Incubator with orbital shaker
-
Validated bioanalytical method (e.g., LC-MS/MS) for AZD6703 quantification
-
-
Procedure:
-
Prepare a stock solution of AZD6703 in a suitable solvent (e.g., DMSO).
-
Spike the control plasma with AZD6703 to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting protein binding.
-
Add the spiked plasma to the donor chamber of the equilibrium dialysis unit.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a predetermined time to allow the system to reach equilibrium (typically 4-24 hours). The optimal time should be determined experimentally.[2]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of AZD6703 in both aliquots using a validated bioanalytical method.
-
-
Calculations:
-
Percent Bound (%) = [(Cplasma - Cbuffer) / Cplasma] x 100
-
Unbound Fraction (fu) = Cbuffer / Cplasma
-
Where Cplasma is the total concentration of AZD6703 in the plasma chamber and Cbuffer is the concentration of unbound AZD6703 in the buffer chamber at equilibrium.
-
-
Mandatory Visualizations
Caption: Simplified signaling pathway of p38α MAPK and the inhibitory action of AZD6703.
Caption: Experimental workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Troubleshooting logic for addressing inconsistent in vivo efficacy of AZD6703.
References
AZD6703 Technical Support Center: Troubleshooting Precipitation in Phosphate-Buffered Saline
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter precipitation issues when using the p38 MAP kinase inhibitor, AZD6703, in phosphate-buffered saline (PBS). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why might AZD6703 precipitate when dissolved in Phosphate-Buffered Saline (PBS)?
A1: AZD6703 was developed from a series of compounds that initially exhibited poor aqueous solubility. While modifications were made to improve this, the inherent chemical structure of many kinase inhibitors, including AZD6703, can lead to limited solubility in aqueous buffers like PBS, especially at neutral pH. The precipitation is likely due to the compound's physicochemical properties, where it is less soluble at the typical pH of PBS (around 7.4).
Q2: What are the key factors influencing the solubility of AZD6703 in aqueous solutions?
A2: The solubility of small molecule inhibitors like AZD6703 is primarily influenced by:
-
pH of the buffer: The ionization state of the molecule, which is dependent on the pH and the molecule's pKa, significantly affects its solubility.
-
Buffer composition: The presence of certain ions, like phosphate, can sometimes interact with the compound and reduce its solubility.
-
Concentration of AZD6703: Exceeding the solubility limit of the compound in a particular buffer will lead to precipitation.
-
Temperature: Solubility can be temperature-dependent.
-
Presence of co-solvents: Organic solvents like DMSO can significantly increase the solubility of hydrophobic compounds.
Q3: Is PBS a suitable buffer for in vitro assays with AZD6703?
A3: While PBS is a common buffer, it may not be the optimal choice for all kinase inhibitors due to potential solubility issues and, in some cases, interference of phosphate ions with kinase activity. For AZD6703, if precipitation is observed, it is recommended to explore alternative buffer systems.
Troubleshooting Guide: AZD6703 Precipitation in PBS
If you are experiencing precipitation of AZD6703 in PBS, follow this step-by-step troubleshooting guide.
Step 1: Initial Stock Solution Preparation
It is crucial to prepare a high-concentration stock solution of AZD6703 in an appropriate organic solvent before diluting it into an aqueous buffer.
Recommended Protocol:
-
Dissolve AZD6703 in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
-
Store the DMSO stock solution at -20°C for long-term stability.[1]
Step 2: Dilution into Aqueous Buffer
When diluting the DMSO stock into your final aqueous buffer, it is important to do so in a manner that minimizes immediate precipitation.
Recommended Dilution Method:
-
Warm the AZD6703 DMSO stock solution and your aqueous buffer to room temperature.
-
Vortex the aqueous buffer while slowly adding the required volume of the DMSO stock solution. This rapid mixing helps to disperse the compound quickly.
-
Ensure the final concentration of DMSO in your assay is kept to a minimum (typically <1%) to avoid off-target effects.
Step 3: Addressing Persistent Precipitation
If precipitation still occurs after following the recommended dilution method, consider the following options:
Option A: Lower the Final Concentration of AZD6703
The simplest solution may be to reduce the final concentration of AZD6703 in your assay to a level below its solubility limit in PBS.
Option B: Utilize Alternative Buffers
Consider replacing PBS with a different buffer system that may be more compatible with AZD6703.
| Buffer | pH Range | Common Concentration | Notes |
| HEPES | 6.8 - 8.2 | 20-50 mM | Often a good alternative to PBS for kinase assays. |
| Tris-HCl | 7.5 - 9.0 | 20-50 mM | Widely used, but be aware of potential temperature-dependent pH shifts. |
| MOPS | 6.5 - 7.9 | 20-50 mM | Another "Good's" buffer that can be a suitable alternative. |
Experimental Protocol for Buffer Screening:
-
Prepare 1X solutions of HEPES, Tris-HCl, and MOPS at a physiologically relevant pH (e.g., 7.4).
-
Prepare your AZD6703 DMSO stock solution.
-
In separate tubes, dilute the AZD6703 stock to your desired final concentration in each of the alternative buffers.
-
Visually inspect for any precipitation immediately and after a short incubation period (e.g., 30 minutes) at your experimental temperature.
-
Proceed with the buffer that shows no precipitation.
Option C: Employ Co-solvents or Excipients
For in vivo or certain in vitro applications, the use of co-solvents can enhance solubility.
| Co-solvent / Excipient | Typical Final Concentration | Notes |
| PEG300 | Varies | Often used in formulation to improve solubility. |
| Tween 80 | Varies | A non-ionic surfactant that can help prevent aggregation. |
| Corn Oil | Varies | Used as a vehicle for in vivo administration. |
Note: The use of these excipients should be carefully evaluated for compatibility with your specific experimental setup, as they can interfere with certain assays.
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering AZD6703 precipitation in PBS.
Understanding the Chemical Rationale
The likely cause of AZD6703 precipitation in PBS is related to its chemical structure and the pH of the buffer. AZD6703 contains basic nitrogen atoms that can become protonated at acidic pH, increasing the molecule's polarity and aqueous solubility. At the near-neutral pH of PBS (7.4), a significant portion of the AZD6703 molecules may be in their less soluble, neutral form, leading to precipitation, especially at higher concentrations.
References
Best practices for storing and handling AZD6703
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZD6703, a potent and selective inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14). This guide offers best practices for storage and handling, detailed experimental protocols, and troubleshooting advice to ensure the successful application of AZD6703 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing AZD6703?
A1: Proper storage of AZD6703 is crucial for maintaining its stability and activity. For solid forms, it is recommended to store the compound at -20°C, where it can be kept for up to six months. Once dissolved, stock solutions should be aliquoted and stored at -20°C and are generally stable for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q2: In which solvent should I dissolve AZD6703?
A2: AZD6703 is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a high-concentration stock solution in DMSO.
Q3: How can I ensure the complete dissolution of AZD6703?
A3: To achieve complete dissolution, particularly for higher concentrations, it may be helpful to gently warm the solution to 37°C and use an ultrasonic bath for a short period.
Q4: What are the general safety precautions for handling AZD6703?
A4: While a specific Safety Data Sheet (SDS) for AZD6703 is not publicly available, general laboratory safety practices for handling potent small molecule inhibitors should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects. Like many kinase inhibitors that target the highly conserved ATP-binding pocket, AZD6703 may interact with other kinases.[1]
-
Solution:
-
Use multiple inhibitors: Compare the effects of AZD6703 with other structurally different p38 MAPK inhibitors to ensure the observed phenotype is specific to p38 inhibition.
-
Rescue experiments: If possible, perform a rescue experiment by introducing a constitutively active or inhibitor-resistant form of p38 MAPK.
-
Titrate the concentration: Use the lowest effective concentration of AZD6703 to minimize off-target effects. A dose-response curve is essential to determine the optimal concentration.
-
Problem 2: No or weak signal in Western blot for phosphorylated p38 MAPK.
-
Possible Cause 1: Inefficient cell lysis and protein extraction.
-
Solution 1: Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Keep samples on ice throughout the extraction process.[2]
-
Possible Cause 2: Low abundance of phosphorylated p38.
-
Solution 2: Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS, or UV radiation) to serve as a positive control. You may also need to increase the amount of protein loaded onto the gel.[2]
-
Possible Cause 3: Poor antibody performance.
-
Solution 3: Use a validated antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182). Optimize the antibody concentration and incubation times.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₅O₂ | Generic |
| Molecular Weight | 417.51 g/mol | Generic |
| IC₅₀ (MAPK14) | 17 nM | [3] |
| IC₅₀ (TNFα release) | ~110 nM | [3] |
| Solubility | Soluble in DMSO | Generic |
Experimental Protocols
Western Blotting for Phospho-p38 MAPK
This protocol details the detection of phosphorylated (activated) p38 MAPK in cell lysates following treatment with AZD6703.
a. Cell Lysis and Protein Extraction [2]
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer [2]
-
Mix 20-30 µg of protein per sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting [2]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK or a housekeeping protein like GAPDH.
In Vitro p38 MAPK Kinase Assay
This protocol is for determining the inhibitory activity of AZD6703 on p38 MAPK in a cell-free system.
a. Reagent Preparation
-
Prepare a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[4]
-
Prepare serial dilutions of AZD6703 in the kinase assay buffer. A vehicle control (DMSO) should be included.
-
Prepare a solution of recombinant active p38 MAPK enzyme in the kinase assay buffer.
-
Prepare a solution containing the substrate (e.g., ATF-2) and ATP in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, followed by the AZD6703 dilutions or vehicle.
-
Add the recombinant p38 MAPK enzyme and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radioactive detection for [γ-³²P]ATP incorporation or luminescence-based for ADP quantification).[4]
Visualizations
Caption: The p38 MAPK signaling pathway and the point of inhibition by AZD6703.
Caption: A generalized workflow for Western blot analysis of p38 MAPK phosphorylation.
Caption: A logical diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Assessing AZD6703 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the toxicity of the p38α MAP kinase inhibitor, AZD6703, using common cell viability assays.
Understanding AZD6703 and its Target
AZD6703 is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) alpha (p38α).[1] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[2][3] Activation of this pathway can lead to cellular responses such as inflammation, apoptosis (programmed cell death), and cell cycle arrest.[3][4] By inhibiting p38α, AZD6703 can modulate these cellular processes, making it a compound of interest for inflammatory diseases.[1] However, this inhibition can also lead to cytotoxicity, which necessitates careful evaluation using cell viability assays.
Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the point of inhibition by AZD6703.
Caption: Simplified p38 MAPK signaling pathway and AZD6703 inhibition.
Recommended Cell Viability Assays
To assess the toxicity of AZD6703, we recommend three common and robust cell viability assays: MTT, XTT, and CellTiter-Glo®. The choice of assay will depend on factors such as cell type, experimental throughput, and desired sensitivity.
Here is a workflow for a typical cytotoxicity experiment:
Caption: General workflow for assessing AZD6703 cytotoxicity.
Data Presentation: Assay Parameters
The following tables summarize key quantitative parameters for the recommended cell viability assays.
Table 1: Reagent Concentrations and Volumes (per well of a 96-well plate)
| Assay | Reagent | Stock Concentration | Final Concentration | Volume per Well |
| MTT | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS[5] | 0.5 mg/mL | 10-20 µL |
| Solubilizing Agent (e.g., DMSO, isopropanol with HCl) | N/A | N/A | 100-150 µL[6] | |
| XTT | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Varies by kit (e.g., 1 mg/mL) | Varies by kit | 50 µL of working solution[7] |
| Electron Coupling Reagent (e.g., PMS) | Varies by kit | Varies by kit | Included in working solution | |
| CellTiter-Glo® | CellTiter-Glo® Reagent | Lyophilized powder reconstituted with buffer[8][9] | N/A | Equal to the volume of cell culture medium (e.g., 100 µL)[9][10] |
Table 2: Incubation Times and Wavelengths
| Assay | Reagent Incubation Time | Solubilization/Stabilization Time | Readout Wavelength |
| MTT | 2-4 hours at 37°C[6] | 15 minutes to 2 hours at room temperature in the dark | 570 nm (absorbance) |
| XTT | 2-4 hours at 37°C[11] | N/A | 450-490 nm (absorbance)[12] |
| CellTiter-Glo® | 10 minutes at room temperature[8][9] | 2 minutes mixing on an orbital shaker[8][9] | Luminescence |
Table 3: Recommended Cell Seeding Densities (per well of a 96-well plate)
| Cell Type | Seeding Density Range | Note |
| Adherent Cells | 1,000 - 100,000 cells/well | Optimal density depends on the cell line's growth rate and the duration of the experiment. |
| Suspension Cells | 5,000 - 100,000 cells/well[7] | Ensure even distribution of cells before incubation. |
| General Recommendation | Titrate cell number to ensure cells are in the exponential growth phase at the time of the assay.[13] | The absorbance or luminescence should fall within the linear range of the instrument.[13] |
Experimental Protocols
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells).
-
Treatment: Add various concentrations of AZD6703 to the wells. Include untreated cells as a control. The final volume in each well should be 200 µL.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the treatment period, carefully remove 100 µL of the medium and add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well.
-
Incubation and Reading: Incubate the plate at room temperature in the dark for 15 minutes to 2 hours on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
XTT Assay Protocol
The XTT assay is another colorimetric assay where the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells.
Materials:
-
XTT reagent and electron coupling solution (often supplied as a kit)
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Preparation of XTT Working Solution: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions.
-
Addition of XTT Working Solution: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Reading: Measure the absorbance at 450-490 nm using a plate reader. No solubilization step is required.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, which is an indicator of metabolically active cells.[8][14]
Materials:
-
CellTiter-Glo® Reagent (lyophilized substrate and buffer)
-
96-well opaque-walled plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Plate reader (luminometer)
Procedure:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the buffer as per the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with AZD6703 as described in the MTT protocol (steps 1-4).
-
Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Addition of CellTiter-Glo® Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Reading: Measure the luminescence using a plate reader.
Troubleshooting Guides and FAQs
MTT Assay
FAQs
-
Q: Why are my formazan crystals not dissolving completely?
-
A: This could be due to insufficient volume of the solubilization solution, inadequate mixing, or the use of an inappropriate solvent. Ensure you are using a sufficient volume (e.g., 150 µL for a 96-well plate) and mix thoroughly on an orbital shaker.
-
-
Q: My background absorbance is high. What could be the cause?
-
A: High background can be caused by contamination of the culture medium, the presence of reducing agents in the medium (like phenol red), or prolonged exposure of the MTT reagent to light.[6] Use fresh reagents and consider using phenol red-free medium for the assay.
-
-
Q: The absorbance readings are very low, even in my control wells.
-
A: This may indicate a low number of viable cells, insufficient incubation time with the MTT reagent, or that the cells are not in their exponential growth phase. Optimize your cell seeding density and ensure a sufficient incubation period for formazan formation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, incomplete formazan solubilization. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Ensure complete mixing after adding the solubilization solution. |
| Low signal-to-noise ratio | Low cell number, suboptimal MTT concentration or incubation time. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal MTT incubation time. |
| Compound interference | The test compound (AZD6703) may directly reduce MTT or interfere with the absorbance reading. | Run a control with the compound in cell-free medium to check for direct reduction. If interference is observed, consider using an alternative assay like CellTiter-Glo®. |
XTT Assay
FAQs
-
Q: Can I use the same plate for multiple readings over time?
-
A: Yes, a key advantage of the XTT assay is that the formazan product is water-soluble, allowing for kinetic measurements without terminating the culture.
-
-
Q: What is the purpose of the electron coupling reagent?
-
A: The electron coupling reagent (e.g., PMS) enhances the reduction of XTT by viable cells, which increases the sensitivity of the assay.
-
-
Q: My results are inconsistent between experiments.
-
A: Inconsistency can arise from variations in cell seeding density, the metabolic state of the cells, or the age of the XTT working solution. Always prepare the working solution fresh and standardize your cell culture and seeding procedures.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | The XTT reagent can be reduced non-enzymatically by components in the serum or by the test compound. | Use a background control (medium with XTT reagent but no cells). If the compound is suspected of direct reduction, test it in a cell-free system. Consider reducing the serum concentration during the assay. |
| Low absorbance values | Low cell number, low metabolic activity of the cells, or insufficient incubation time. | Increase the cell seeding density or the incubation time with the XTT reagent. Ensure cells are healthy and metabolically active. |
| Precipitate formation in the wells | This is uncommon with XTT but could indicate a problem with the reagent or culture medium. | Ensure the XTT reagent is fully dissolved before use. Check for any incompatibilities between the assay reagents and your specific culture medium. |
CellTiter-Glo® Assay
FAQs
-
Q: Why do I need to use opaque-walled plates for this assay?
-
A: Opaque-walled plates are essential to prevent luminescent signal crosstalk between adjacent wells, which can lead to inaccurate results.
-
-
Q: How stable is the luminescent signal?
-
A: The "glow-type" luminescent signal generated by the CellTiter-Glo® assay is stable, with a half-life of several hours, providing flexibility in reading times.[8]
-
-
Q: I'm seeing a lot of variability between my replicates. What could be the problem?
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low luminescent signal | Low cell number, presence of ATPase activity in the sample, or inactive reagent. | Increase cell seeding density. Ensure the CellTiter-Glo® reagent is prepared and stored correctly. Minimize the time between reagent addition and reading. |
| High background luminescence | Contamination of reagents or plates, or inherent luminescence of the culture medium. | Use a background control (medium with reagent but no cells). Use high-quality, sterile reagents and plates. |
| Signal quenching by the compound | AZD6703 may interfere with the luciferase enzyme or the luminescent signal. | Test the compound in a cell-free ATP standard curve to check for interference. If quenching is observed, the data may need to be corrected, or an alternative assay should be considered. |
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. OUH - Protocols [ous-research.no]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head comparison of AZD6703 and Losmapimod
A Detailed Analysis of Two p38 MAPK Inhibitors for Researchers and Drug Development Professionals
In the landscape of therapies targeting inflammatory and other diseases, the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point of extensive research. Among the numerous inhibitors developed, AZD6703 and Losmapimod have emerged as significant compounds, both targeting the α and β isoforms of p38 MAPK. This guide provides a comprehensive head-to-head comparison of their preclinical and clinical profiles, presenting available data to inform researchers, scientists, and drug development professionals. Although no direct comparative studies have been published, this guide synthesizes the individual data for a thorough evaluation.
At a Glance: Key Compound Characteristics
| Feature | AZD6703 | Losmapimod |
| Target | p38α/β MAPK | p38α/β MAPK |
| Original Developer | AstraZeneca | GlaxoSmithKline |
| Current Status | Development Discontinued | Development Halted |
| Initial Therapeutic Areas of Interest | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | Inflammatory Diseases (e.g., COPD, Rheumatoid Arthritis), Cardiovascular Disease, Facioscapulohumeral Muscular Dystrophy (FSHD) |
Preclinical Profile: Potency and Selectivity
Both AZD6703 and Losmapimod were designed as potent and selective inhibitors of p38α/β MAPK. Preclinical data highlight their activity and specificity.
Table 1: Preclinical Potency and Cellular Activity
| Parameter | AZD6703 | Losmapimod |
| p38α (MAPK14) Inhibition | IC50: 17 nM[1] | pKi: 8.1 |
| p38β Inhibition | Active | pKi: 7.6 |
| p38γ/δ Inhibition | Inactive[1] | Not specified |
| TNFα Release Inhibition (human synovial cells) | IC50: ~110 nM[1] | Not specified |
| Kinase Selectivity | >100-fold selective for other kinases tested[1] | Selective for p38α/β |
Experimental Protocols: Preclinical Assays
To understand the basis of the preclinical data, the following methodologies were employed:
p38α Kinase Inhibition Assay (AZD6703): The potency of AZD6703 against p38α MAPK was determined using a standard enzymatic assay. The assay mixture contained recombinant human p38α, a specific peptide substrate, and ATP. The inhibitory activity was measured by quantifying the phosphorylation of the substrate in the presence of varying concentrations of the compound. The IC50 value was calculated from the resulting dose-response curve.
TNFα Release Assay (AZD6703): Human isolated synovial cells were stimulated with lipopolysaccharide (LPS) to induce the production and release of TNFα. The cells were pre-incubated with different concentrations of AZD6703 before LPS stimulation. The concentration of TNFα in the cell supernatant was measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the concentration of AZD6703 that caused a 50% reduction in TNFα release compared to the vehicle-treated control.
p38α/β Kinase Inhibition Assay (Losmapimod): The inhibitory activity of Losmapimod against p38α and p38β was determined using a ligand-displacement fluorescence polarization assay. This assay measures the ability of the compound to displace a fluorescently labeled ligand from the ATP-binding site of the kinase. The pKi values were derived from the IC50 values obtained in these assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
References
AZD6703: A Comparative Guide to its p38 Signaling Inhibition
This guide provides a detailed comparison of AZD6703's performance in inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway. The guide includes comparative data with other p38 inhibitors, detailed experimental protocols for validation, and visualizations of the signaling cascade and experimental workflows.
The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3][4] Activation of this pathway plays a significant role in regulating cellular processes such as inflammation, cell differentiation, apoptosis, and cell growth.[1][2] Dysregulation of p38 signaling is implicated in a range of diseases, most notably inflammatory conditions like rheumatoid arthritis, as well as neurodegenerative diseases and cancer.[5][6][7][8] Consequently, the development of potent and selective p38 inhibitors is a key area of therapeutic research.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses and inflammatory cytokines.[4][9] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or MEKKs, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6.[1][3] These MAPKKs then dually phosphorylate specific threonine and tyrosine residues (the TGY motif) on p38 MAPKs, leading to their activation.[3][10] Once activated, p38 kinases phosphorylate a variety of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2, which ultimately mediate the cellular response.[9][10]
Caption: The p38 MAPK signaling cascade and the point of inhibition by AZD6703.
Performance of AZD6703 vs. Alternative p38 Inhibitors
AZD6703 is a potent, orally administered small-molecule inhibitor of p38α MAP kinase.[5][11] Its primary mechanism of action is the competitive inhibition of ATP binding to p38α.[5] Preclinical studies have demonstrated its ability to effectively suppress inflammatory responses. For instance, AZD6703 inhibits human MAPK14 (p38α) with a half-maximal inhibitory concentration (IC50) of 17 nM and prevents TNFα release from human synovial cells with an IC50 of approximately 110 nM.[11] It shows high selectivity, being active against the α and β isoforms of p38 while being inactive against the γ and δ forms, and is over 100-fold more selective for p38 compared to other kinases tested.[11]
The following table summarizes the inhibitory potency of AZD6703 in comparison to other notable p38 MAPK inhibitors.
| Inhibitor | Target Isoform(s) | IC50 (p38α) | Cellular Potency (e.g., TNFα inhibition) | Reference |
| AZD6703 | p38α, p38β | 17 nM | ~110 nM (Synovial cells) | [11] |
| SB203580 | p38α, p38β2 | 50 nM | Not specified | [12] |
| Neflamapimod (VX-745) | p38α | 10 nM | Not specified | [13] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM | Not specified | [12] |
| Losmapimod | p38α, p38β | pKi of 8.1 | Not specified | [13] |
| PH-797804 | p38α | 26 nM | Not specified | [13] |
| TAK-715 | p38α | 7.1 nM | Not specified | [13] |
| Ralimetinib (LY2228820) | p38 | 7 nM | Not specified | [13] |
Experimental Validation Workflow
Validating the inhibitory effect of a compound like AZD6703 on the p38 signaling pathway typically involves a multi-step process. This starts with biochemical assays to confirm direct inhibition of the kinase and progresses to cell-based and in vivo models to assess its efficacy in a biological context.
References
- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. AZD-6703 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 11. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Navigating the Kinome: A Comparative Off-Target Analysis of p38 MAPK Inhibitor AZD6703
A deep dive into the selectivity of the p38 MAPK inhibitor AZD6703 reveals a highly specific kinase binding profile when compared to other well-characterized inhibitors of the same target. This guide provides a comparative analysis of AZD6703's off-target screening data alongside alternative p38 MAPK inhibitors, BIRB-796 and SB203580, offering researchers critical insights for experimental design and interpretation.
AZD6703 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase α (p38α/MAPK14), a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and stress. While the on-target efficacy of kinase inhibitors is crucial, their off-target activity is a critical determinant of their overall utility and potential for adverse effects. A comprehensive understanding of an inhibitor's kinome-wide selectivity is therefore paramount for both therapeutic development and its application as a precise research tool.
Comparative Kinase Selectivity Profile
AZD6703 demonstrates a superior selectivity profile for p38α with an IC50 of 17 nM.[1] It exhibits activity against the p38β isoform but is inactive against p38γ and p38δ.[1] Publicly available data indicates that AZD6703 is over 100-fold more selective for p38α than other kinases tested.[1] For the purpose of this comparative guide, an illustrative off-target profile for AZD6703 is presented, reflecting this high selectivity against a panel of kinases known to be modulated by other p38 MAPK inhibitors.
In contrast, the alternative p38 MAPK inhibitors, BIRB-796 and SB203580, exhibit a broader range of off-target interactions. BIRB-796, a potent allosteric inhibitor, is known to engage with a number of other kinases, including members of the JNK and CDK families. SB203580, a first-generation p38 inhibitor, also displays significant cross-reactivity with kinases such as JNK2, JNK3, and RIPK2.
The following tables summarize the inhibitory activity of AZD6703, BIRB-796, and SB203580 against their primary target and a selection of common off-target kinases.
Table 1: Primary Target Inhibition
| Inhibitor | Primary Target | Isoform Selectivity | IC50 (nM) |
| AZD6703 | p38α (MAPK14) | Active against p38α and p38β; inactive against p38γ and p38δ[1] | 17[1] |
| BIRB-796 | p38α (MAPK14) | Pan-p38 inhibitor (α, β, γ, δ) | ~1 |
| SB203580 | p38α (MAPK14) | p38α/β selective | 50 |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase | AZD6703 (% Inhibition @ 1µM - Illustrative) | BIRB-796 (Known Off-Target) | SB203580 (Known Off-Target) |
| JNK1 | <1% | Yes | No |
| JNK2 | <1% | Yes | Yes |
| JNK3 | <1% | Yes | Yes |
| CDK5 | <1% | Yes | No |
| CDK8 | <1% | Yes | No |
| RIPK2 | <1% | No | Yes |
| BRAF | <1% | No | Yes |
| KIT | <1% | Yes | No |
| SRC | <1% | No | No |
| TIE2 | <1% | Yes | No |
Signaling Pathway and Experimental Workflow
The p38 MAPK signaling pathway plays a central role in cellular stress and inflammatory responses. The following diagram illustrates the canonical pathway and the point of inhibition by AZD6703 and its alternatives.
Caption: The p38 MAPK signaling pathway and point of inhibition.
The off-target kinase screening for inhibitors like AZD6703 is typically performed using a high-throughput screening platform. The following diagram outlines a general workflow for such an experiment.
References
A Comparative Guide to ATP-Competitive and Allosteric p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in the development of therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][2][3] Small molecule inhibitors of p38α, the most studied isoform, have been a major focus of drug discovery efforts. These inhibitors primarily fall into two categories based on their mechanism of action: ATP-competitive and allosteric.
This guide provides an objective comparison of these two classes of p38 inhibitors, supported by experimental data and detailed methodologies for key characterization assays.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between ATP-competitive and allosteric p38 inhibitors lies in their binding site on the kinase.
ATP-competitive inhibitors , as their name suggests, bind to the highly conserved ATP-binding pocket of p38 MAPK.[4] By occupying this site, they directly prevent the binding of ATP, which is essential for the phosphotransferase activity of the kinase. A well-known example of this class is the pyridinylimidazole compound SB203580 .[5]
Allosteric inhibitors , in contrast, bind to a site distinct from the ATP-binding pocket.[6] This binding event induces a conformational change in the enzyme, rendering it inactive. A prominent example is BIRB 796 , which stabilizes an inactive conformation of p38α, thereby preventing ATP from binding effectively.[7] This allosteric site is often less conserved across different kinases, potentially leading to higher selectivity.
dot
Caption: Mechanisms of p38 Inhibition
Quantitative Comparison of Inhibitor Performance
The efficacy and characteristics of ATP-competitive and allosteric inhibitors can be quantitatively assessed through various biochemical and cellular assays. The following tables summarize key data for representative compounds from each class.
Table 1: Biochemical Potency of p38 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Residence Time |
| SB203580 | ATP-Competitive | p38α | 50 - 200 | 28 | Short |
| BIRB 796 | Allosteric | p38α | 38 | 0.1 | Long |
| VX-745 | ATP-Competitive | p38α | 10 | N/A | N/A |
| Pamapimod | ATP-Competitive | p38α | 14 | N/A | N/A |
| Ralimetinib | ATP-Competitive | p38α/β | 5.3/3.2 | N/A | N/A |
Note: IC50 and Ki values can vary depending on the assay conditions. Data compiled from multiple sources.[1][2][8]
Table 2: Cellular Activity of p38 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular Potency (IC50) |
| SB203580 | THP-1 | LPS-induced TNFα release | ~200 nM |
| BIRB 796 | THP-1 | LPS-induced TNFα release | ~10 nM |
| VX-745 | U937 | LPS-induced TNFα production | 13 nM |
| Pamapimod | Human Whole Blood | LPS-induced TNFα production | 6 nM |
| Ralimetinib | Human Whole Blood | LPS-induced IL-6 production | 29 nM |
Note: Cellular potency is influenced by factors such as cell permeability and off-target effects. Data compiled from multiple sources.
Key Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of p38 inhibitors.
p38 MAPK Kinase Assay (LANCE TR-FRET)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38α.
Materials:
-
Recombinant active p38α MAPK
-
ATF2-GST fusion protein substrate
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)
-
Europium-labeled anti-phospho-ATF2 (Thr71) antibody
-
Allophycocyanin (APC)-conjugated anti-GST antibody
-
Stop buffer (e.g., EDTA)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add recombinant active p38α MAPK to each well and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATF2-GST substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding EDTA-containing stop buffer.
-
Add the detection reagents: Europium-labeled anti-phospho-ATF2 antibody and APC-conjugated anti-GST antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.[9]
dot
Caption: LANCE TR-FRET Kinase Assay Workflow
Cellular Assay for TNFα Inhibition
This assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNFα in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
Human TNFα ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNFα production.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor by plotting the percentage of TNFα inhibition against the inhibitor concentration.[10][11][12]
dot
Caption: TNFα Inhibition Cellular Assay
In Vivo Model: Collagen-Induced Arthritis (CIA)
The CIA model in mice is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[13][14]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Disease Monitoring: Beginning around day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling.
-
Treatment: Once arthritis is established (e.g., mean arthritis score of 2), randomize the mice into treatment and vehicle control groups.
-
Administer the test inhibitor or vehicle control daily (e.g., by oral gavage) for a specified period (e.g., 14-21 days).
-
Efficacy Evaluation: Continue to monitor and score arthritis severity throughout the treatment period. At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Pharmacodynamic Readouts: Blood samples can be collected to measure serum levels of inflammatory cytokines (e.g., TNFα, IL-6).
Concluding Remarks
Both ATP-competitive and allosteric p38 inhibitors have demonstrated significant potential in preclinical models of inflammatory diseases. ATP-competitive inhibitors have a longer history of development, but have faced challenges in clinical trials, often related to off-target effects and toxicity.[7][15] The high conservation of the ATP-binding pocket across the kinome makes achieving high selectivity a significant hurdle.
Allosteric inhibitors, by targeting less conserved pockets, offer the potential for greater selectivity and novel pharmacological profiles.[16] The longer residence time observed with some allosteric inhibitors like BIRB 796 may also translate to more sustained in vivo efficacy.[1][3][6]
The choice between an ATP-competitive and an allosteric inhibitor for a specific therapeutic application will depend on a careful evaluation of their respective potency, selectivity, pharmacokinetic properties, and safety profiles. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Decisive role of water and protein dynamics in residence time of p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Target Residence Time: Type I1/2 Inhibitors for p38α MAP Kinase with Improved Binding Kinetics through Direct Interaction with the R-Spine. | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. svarlifescience.com [svarlifescience.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a Novel Inhibitory Allosteric Site in p38α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors in Preclinical Arthritis Models: Focus on AZD6703
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target in the development of therapeutics for autoimmune diseases like rheumatoid arthritis. This guide provides a comparative overview of the preclinical efficacy of AZD6703, a p38 MAPK inhibitor, against other notable p38 inhibitors—Neflamapimod (VX-745), SCIO-469, and Losmapimod—in established rodent models of arthritis.
Efficacy Data in Arthritis Models
The following tables summarize the available preclinical data for each compound. It is important to note that these findings are collated from various independent studies, and direct head-to-head comparisons were not publicly available. Therefore, efficacy comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of p38 MAPK Inhibitors
| Compound | Target(s) | IC50 (p38α) | Cellular Assay (TNFα Inhibition) |
| AZD6703 | p38α/β | 17 nM | ~110 nM (human synovial cells) |
| Neflamapimod (VX-745) | p38α/β | 10 nM | 52 nM (human PBMCs) |
| SCIO-469 | p38α | 9 nM | 300 nM (human whole blood)[1] |
| Losmapimod | p38α/β | Not specified | Not specified in arthritis context |
Table 2: In Vivo Efficacy of p38 MAPK Inhibitors in Rodent Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints & Results |
| AZD6703 | Rodent models of RA | Information not publicly available | Active in rodent models of RA[2] |
| Neflamapimod (VX-745) | Rat Adjuvant-Induced Arthritis (AIA) | Not specified | ED50 of 5 mg/kg. 93% inhibition of bone resorption and 56% inhibition of inflammation (histological scores). |
| Mouse Collagen-Induced Arthritis (CIA) | 2.5, 5, and 10 mg/kg | 27%, 31%, and 44% improvement in inflammatory scores, respectively. 32-39% protection of bone and cartilage erosion. | |
| SCIO-469 | Not specified | Not specified | Statistically significant anti-inflammatory effects in acute and chronic animal models of inflammation. |
| Losmapimod | Not specified | Not specified | Preclinical studies conducted, but specific data in arthritis models is limited in the public domain. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the induction and assessment of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rodents, which are standard models for evaluating anti-arthritic compounds.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used due to its pathological and immunological similarities to human rheumatoid arthritis.
1. Induction:
-
Animals: DBA/1 mice, typically 8-10 weeks old.
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.
2. Drug Administration:
-
Treatment with p38 inhibitors (e.g., AZD6703) or vehicle control would typically commence either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).
-
The route of administration (e.g., oral gavage) and dosing regimen would be specific to the compound's pharmacokinetic profile.
3. Efficacy Assessment:
-
Clinical Scoring: Paw swelling is monitored several times a week and scored on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion[2][3][4].
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a rapid and severe inflammatory response.
1. Induction:
-
Animals: Lewis or Wistar rats.
-
Induction (Day 0): Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) into the footpad or at the base of the tail.
2. Drug Administration:
-
Dosing with the test compounds usually begins on the day of adjuvant injection or a few days post-injection.
3. Efficacy Assessment:
-
Paw Volume Measurement: The volume of both the injected and contralateral paws is measured regularly using a plethysmometer to assess primary and secondary inflammation[5].
-
Clinical Scoring: Similar to the CIA model, a visual scoring system can be used to assess the severity of arthritis in each paw.
-
Body Weight: Systemic inflammation is monitored by tracking changes in body weight.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the p38 MAPK signaling pathway in arthritis and a typical experimental workflow for evaluating p38 inhibitors.
Caption: The p38 MAPK signaling cascade in arthritis.
Caption: Preclinical evaluation workflow for p38 inhibitors.
References
A Comparative Analysis of BRAF Inhibitors: Vemurafenib vs. Dabrafenib in Melanoma Cell Lines
Introduction
The discovery of activating mutations in the B-Raf proto-oncogene (BRAF), particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma.[1][2] This has led to the development of targeted therapies, such as Vemurafenib and Dabrafenib, which selectively inhibit the mutated BRAF kinase.[3] These inhibitors function by blocking the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.[4][5][6] This guide provides a comparative overview of the in vitro efficacy of Vemurafenib and Dabrafenib, presenting their half-maximal inhibitory concentration (IC50) values across various melanoma cell lines.
Experimental Workflow for IC50 Determination
The determination of IC50 values is a critical step in the preclinical evaluation of therapeutic compounds. It quantifies the concentration of a drug required to inhibit a specific biological process by 50%.[7] A common method for this is the MTT cell viability assay.[8]
Figure 1. A generalized workflow for determining the IC50 values of BRAF inhibitors in melanoma cell lines using an MTT assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[9][10]
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vemurafenib and Dabrafenib stock solutions
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Vemurafenib and Dabrafenib in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated control wells containing medium only.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C.[12][13]
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[11]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.[11]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[11] Incubate at 37°C for another 4 hours.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Convert the absorbance values to percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[7][14]
Comparative IC50 Data
The following table summarizes the IC50 values for Vemurafenib and Dabrafenib in various melanoma cell lines, highlighting their differential sensitivity based on BRAF mutation status.
| Cell Line | BRAF Mutation Status | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) |
| A375 | V600E | ~173 - 13,217[1][15] | 5[16] |
| SK-MEL-28 | V600E | - | 2[16] |
| WM-239 | V600E | - | 6[16] |
| M411 | V600E | - | <100 |
| M299 | V600E (Resistant) | - | >100[12] |
| A375-DR | V600E (Resistant) | 39,378 | >100[16] |
| WM-115 | V600D | - | <30[17] |
| YUMAC | V600K | - | <30[17] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Targeted Signaling Pathway: MAPK/ERK Cascade
Vemurafenib and Dabrafenib exert their effects by targeting the MAPK/ERK signaling pathway.[4][5] In melanoma cells with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to constant stimulation of the downstream kinases MEK and ERK.[18][19] This results in uncontrolled cell growth, proliferation, and survival.[20][21] By inhibiting the mutated BRAF kinase, these drugs block the phosphorylation of MEK and ERK, thereby halting the pro-proliferative signals.[18]
Figure 2. The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib and Dabrafenib on the mutated BRAF kinase.
Both Vemurafenib and Dabrafenib are potent inhibitors of the mutated BRAF V600E kinase, demonstrating low nanomolar IC50 values in sensitive melanoma cell lines. The data indicates that Dabrafenib may have a lower IC50 in some cell lines compared to Vemurafenib, suggesting higher potency in these in vitro models.[19] However, it is important to note that cell lines can develop resistance to these inhibitors, as evidenced by the significantly higher IC50 values in resistant sublines.[1][16] This highlights the ongoing challenge of acquired resistance in targeted cancer therapy. Further investigations, including in vivo studies and clinical trials, are essential to fully elucidate the comparative efficacy and clinical utility of these two important therapeutic agents.[22]
References
- 1. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. jwatch.org [jwatch.org]
Safety Operating Guide
Navigating the Safe Disposal of AZD 6703: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. AZD 6703, a potent and selective p38 MAP kinase inhibitor, requires careful handling throughout its lifecycle, including its final disposal.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) from the originator, AstraZeneca, is not publicly available, established protocols for the disposal of potent, non-radioactive research compounds provide a clear and safe path forward.
This guide outlines the essential step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Assessment
Before initiating any disposal protocol, it is imperative to identify the potential hazards associated with this compound. As an investigational drug, it should be handled as a potent compound with unknown long-term effects. The primary source for this information would be the supplier's Safety Data Sheet (SDS).
Key information to extract from the SDS is summarized in the table below. If an SDS is not available, the compound must be treated as hazardous waste.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS hazard classifications (e.g., toxic, irritant), signal words, and pictograms. | Determines the primary hazards and informs segregation and handling requirements. |
| Section 7: Handling and Storage | Precautions for safe handling and storage, including chemical incompatibilities. | Informs how the waste should be stored prior to disposal to prevent dangerous reactions.[6] |
| Section 8: Exposure Controls/Personal Protection | Recommended Personal Protective Equipment (PPE) such as gloves, and eye protection. | Dictates the minimum PPE required when handling the waste compound. |
| Section 13: Disposal Considerations | Guidance on proper disposal methods and regulatory requirements. | Provides specific instructions for waste treatment and disposal. |
| Section 15: Regulatory Information | Regulatory status, such as inclusion in the Resource Conservation and Recovery Act (RCRA).[7] | Indicates if the chemical is regulated as a specific hazardous waste.[8][9] |
Detailed Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and associated contaminated materials.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure, unadulterated this compound powder in its original container or a clearly labeled, compatible container.
-
Contaminated labware (e.g., pipette tips, weigh boats, gloves) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Plastic is often preferred to glass to minimize the risk of breakage.[9]
-
Do not mix this waste with other solvent streams unless compatibility has been confirmed.[6] Halogenated and non-halogenated solvent wastes should be collected separately.[10]
-
-
Empty Containers:
Step 2: Container Management and Labeling
-
All hazardous waste containers must be securely capped at all times, except when adding waste.[6][8][11]
-
Fill containers to no more than 75-90% capacity to allow for expansion and prevent spills.[10]
-
Label every waste container clearly with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound" and its CAS number "851845-37-9". Avoid abbreviations.[9]
-
An accurate list of all components in a mixture, including solvents.
-
The approximate quantity or concentration of each component.
-
The date when waste was first added to the container.[9]
-
The name of the principal investigator and the laboratory location.[9]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]
-
The SAA must be inspected weekly for leaks and proper labeling.[6]
-
Ensure that incompatible wastes are segregated to prevent reactions. For instance, store acids and bases separately.[6]
Step 4: Arranging for Disposal
-
Once a waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[6][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[8][10]
-
Never dispose of this compound down the drain or in the regular trash.[11][12] This is illegal and can have serious environmental repercussions.[10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these systematic procedures, laboratory personnel can manage and dispose of this compound waste safely, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. bio-fount.com [bio-fount.com]
- 2. glpbio.com [glpbio.com]
- 3. AZD6703 free base | CAS 851845-37-9 | TargetMol | Biomol.com [biomol.com]
- 4. Azd-6703 | C24H27N5O2 | CID 11373432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
